molecular formula C12H13BrF2O3 B1396731 Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate CAS No. 1203955-55-8

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Cat. No.: B1396731
CAS No.: 1203955-55-8
M. Wt: 323.13 g/mol
InChI Key: KNVIWTRUHULZRI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to a class of phenoxyacetamide derivatives that have been systematically explored as potent inhibitors of bacterial virulence factors . Specifically, research on closely related analogs has demonstrated high potential in inhibiting the Type III Secretion System (T3SS) of Pseudomonas aeruginosa , a critical pathogen responsible for serious infections in immunocompromised individuals, cystic fibrosis patients, and those with burn wounds . The structure-activity relationship (SAR) studies indicate that the α-methyl substituent on the propanoate moiety is crucial for biological activity, with the (R)-enantiomer of similar compounds showing superior inhibitory effects . The incorporation of bromo and difluoro substituents on the phenoxy ring is a common strategy in drug discovery to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to specific biological targets. This compound serves as a valuable synthetic intermediate or probe for researchers developing novel anti-virulence strategies to combat multi-drug resistant bacteria, offering a mechanism that may circumvent traditional antibiotic resistance pathways . FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c1-4-17-11(16)12(2,3)18-10-8(14)5-7(13)6-9(10)15/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVIWTRUHULZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Mechanistic Profiling of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a highly functionalized, sterically hindered phenoxyisobutyrate derivative. In modern medicinal chemistry and agrochemical development, this compound serves as a critical building block and a lipophilic scaffold. It is particularly valued for its potential in synthesizing inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa[1].

This whitepaper deconstructs the chemical architecture of the compound, elucidates the causality behind its structural design, and provides a field-proven, self-validating protocol for its synthesis.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The compound (Molecular Weight: 323.13 g/mol ) features a central ether linkage connecting a halogenated aromatic ring to an aliphatic ester[1].

Table 1: Physicochemical Data & Mechanistic Implications

PropertyValueRationale / Implication
Molecular Formula C₁₂H₁₃BrF₂O₃Defines the atomic composition and isotopic signature[2].
Molecular Weight 323.13 g/mol Falls well within Lipinski’s Rule of 5, making derivatives highly suitable for oral bioavailability[1].
H-Bond Donors 0The absence of acidic protons enhances lipophilicity and passive membrane permeability.
H-Bond Acceptors 3The ether and ester oxygens provide essential dipoles for target-specific hydrogen bonding.
Rotatable Bonds 5Provides necessary conformational flexibility, though the gem-dimethyl group restricts the ether linkage's rotation.

Pharmacophore Rationale & Substituent Causality

Every functional group on this molecule has been engineered for a specific chemical or biological purpose. As application scientists, we do not view this merely as a static structure, but as a modular toolkit.

  • 4-Bromo Substituent: Bromine acts as a heavy halogen handle. In synthetic workflows, it is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular scaffold[1].

  • 2,6-Difluoro Substituents: The inclusion of fluorine atoms ortho to the phenolic oxygen serves a dual purpose. Chemically, the strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the precursor phenol, facilitating deprotonation under mild basic conditions. Biologically, these fluorines block oxidative metabolism (CYP450-mediated ortho-hydroxylation) and modulate the electron density of the aromatic ring.

  • Gem-Dimethyl Group: The geminal dimethyl substitution on the alpha-carbon is a hallmark of the fibrate class of molecules. Mechanistically, this steric bulk prevents rapid enzymatic hydrolysis of the adjacent ester and entirely blocks β -oxidation pathways in vivo, thereby extending the half-life of the pharmacophore.

  • Ethyl Ester: Serves as a lipophilic protecting group during synthesis or as a prodrug moiety that enhances cellular permeability before undergoing intracellular hydrolysis by carboxylesterases.

SAR_Mapping Core Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate Sub1 4-Bromo Group Enables Pd-catalyzed cross-coupling Increases lipophilicity Core->Sub1 Sub2 2,6-Difluoro Group Lowers phenol pKa Enhances metabolic stability Core->Sub2 Sub3 Gem-Dimethyl Group Imparts steric bulk Prevents beta-oxidation Core->Sub3 Sub4 Ethyl Ester Lipophilic prodrug moiety Increases cell permeability Core->Sub4

Pharmacophore and functional group rationale for the target compound.

Validated Synthetic Methodology

To ensure maximum yield and purity, the synthesis of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is achieved via a modified Williamson Ether Synthesis[1]. The protocol below is designed as a self-validating system , ensuring that each step has a built-in quality control checkpoint.

Step-by-Step Protocol

Step 1: Phenoxide Generation

  • Action: Dissolve 1.0 equivalent of 4-bromo-2,6-difluorophenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

  • Causality: The electron-withdrawing fluorine atoms make the phenol highly acidic. Therefore, a mild base like K₂CO₃ is sufficient for quantitative generation of the phenoxide anion. Avoiding stronger bases (like NaH) prevents unwanted side reactions or premature ester hydrolysis. DMF is chosen as a polar aprotic solvent to leave the phenoxide highly nucleophilic (unsolvated).

Step 2: Nucleophilic Substitution

  • Action: Add 1.2 equivalents of ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture. Elevate the temperature to 80 °C and stir for 12 hours[1].

  • Causality: The phenoxide must attack the tertiary carbon of the propanoate. Normally, Sₙ2 reactions at a tertiary center are highly disfavored due to steric hindrance. However, α -halo esters are exceptionally reactive due to the adjacent carbonyl group. Heating to 80 °C provides the necessary activation energy to overcome the steric bulk of the gem-dimethyl group.

Step 3: Workup and Isolation

  • Action: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl and brine, then dry over anhydrous Na₂SO₄.

  • Causality: Water removes the bulk of the DMF and excess K₂CO₃. The specific use of a 5% LiCl wash is highly effective at pulling residual DMF out of the organic layer, which is a common contaminant in these reactions.

Step 4: Self-Validation & Quality Control (QC) Checkpoint

  • TLC Monitoring: The reaction is deemed complete when TLC (Hexane:EtOAc 9:1) shows the complete disappearance of the highly UV-active phenol spot.

  • LC-MS Validation: The crude product must exhibit a characteristic 1:1 isotopic doublet at m/z 323 and 325[M+H]⁺, confirming the presence of the intact bromine atom and the successful formation of the ether.

  • ¹H-NMR Confirmation: Purified material must show a diagnostic 6H singlet around δ 1.5 ppm (confirming the gem-dimethyl group) and a 2H quartet / 3H triplet (confirming the ethyl ester).

SynthesisWorkflow A 4-Bromo-2,6- difluorophenol C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B Ethyl 2-bromo-2- methylpropanoate B->C D Crude Ester Intermediate C->D  SN2 Reaction E Purification (Silica/HPLC) D->E  Workup F Pure Target Compound E->F  Validation

Workflow for the Williamson ether synthesis of the target compound.

Applications in Drug Discovery

Beyond its utility as a synthetic intermediate, the Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate scaffold has garnered significant attention in antimicrobial research and metabolic disease targeting.

Specifically, related phenoxy derivatives are being systematically investigated as potent inhibitors of bacterial virulence factors. Research has demonstrated high potential for these analogs in inhibiting the Type III Secretion System (T3SS) of Pseudomonas aeruginosa—a critical pathogen responsible for severe infections in cystic fibrosis patients and immunocompromised individuals[1]. By utilizing the 4-bromo position to append various heterocyclic motifs via cross-coupling, medicinal chemists can rapidly generate vast libraries of T3SS inhibitors or novel PPAR α/γ dual agonists, relying on the robust metabolic stability provided by the difluoro-isobutyrate core. Similar safety handling procedures (e.g., avoiding ingestion and skin contact) apply to this compound as they do to its des-fluoro analogs.

References

  • Chemspace : "Ethyl 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoate - C12H13BrF2O2 | CSSB00020145969" Source: chem-space.com URL:[Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate represent a versatile chemical scaffold with significant potential across multiple therapeutic areas. This technical guide provides a comprehensive analysis of the plausible mechanisms of action for this class of compounds, drawing upon established research into structurally related molecules. We will explore potential biological targets including bacterial virulence factors, nuclear receptors, and key enzymes involved in inflammation and neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise and guide future investigations of these promising derivatives.

Introduction: The Versatility of the Phenoxypropanoate Scaffold

The core structure of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, characterized by a substituted phenoxy ring linked to a 2-methylpropanoate moiety, is a privileged scaffold in medicinal chemistry. The specific substitutions on the phenyl ring, namely the bromine and difluoro groups, are known to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets[1]. The ester group can also be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the primary active species for certain targets[1]. This inherent chemical tuneability has led to the exploration of its derivatives against a wide array of biological targets, suggesting multiple potential mechanisms of action.

Potential Mechanism of Action I: Inhibition of Bacterial Virulence

A significant area of investigation for compounds structurally related to Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is in the field of antibacterial research, specifically as inhibitors of bacterial virulence.

Targeting the Type III Secretion System (T3SS)

Research has demonstrated that analogues of this compound class are potent inhibitors of the Type III Secretion System (T3SS) in pathogenic bacteria such as Pseudomonas aeruginosa[1]. The T3SS is a critical virulence factor that acts as a molecular syringe, injecting bacterial effector proteins directly into host cells to disrupt normal cellular functions and facilitate infection[1].

Causality of Experimental Choices: The focus on T3SS inhibition is a strategic approach to combatting antibiotic resistance. By targeting virulence rather than bacterial viability, there is potentially less selective pressure for the development of resistance.

Proposed Molecular Interactions

The inhibitory action is believed to occur through the binding of the compound to essential components of the T3SS apparatus. The halogen substitutions on the phenoxy ring are crucial for this interaction, potentially participating in halogen bonding with protein residues within the target site[1]. The α-methyl group on the propanoate moiety has also been identified as a key determinant of activity[1].

Experimental Protocol: T3SS Inhibition Assay

A common method to assess T3SS inhibition is through a reporter gene assay.

Methodology:

  • Bacterial Strain: A P. aeruginosa strain engineered with a T3SS promoter-reporter fusion (e.g., PexsA-lacZ) is used.

  • Compound Treatment: The bacterial culture is grown to the mid-logarithmic phase and then treated with varying concentrations of the test compound.

  • Induction of T3SS: The T3SS is induced by chelating calcium with EGTA, mimicking the low-calcium environment of the host cell cytosol.

  • Reporter Gene Assay: After a defined incubation period, the expression of the reporter gene (e.g., β-galactosidase activity) is quantified.

  • Data Analysis: A dose-dependent decrease in reporter gene expression indicates inhibition of T3SS.

Diagram: T3SS Inhibition Workflow

T3SS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_aeruginosa P. aeruginosa (T3SS reporter strain) Culture Bacterial Culture P_aeruginosa->Culture Test_Compound Test Compound Treatment Compound Treatment Test_Compound->Treatment Culture->Treatment Induction T3SS Induction (low calcium) Treatment->Induction Incubation Incubation Induction->Incubation Reporter_Assay Reporter Gene Assay Incubation->Reporter_Assay Data_Analysis Data Analysis (IC50 determination) Reporter_Assay->Data_Analysis

Caption: Workflow for assessing T3SS inhibition.

Potential Mechanism of Action II: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The phenoxypropanoate core structure is reminiscent of fibrate drugs, which are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism[2][3].

PPAR Subtypes and Therapeutic Implications

There are three main PPAR subtypes:

  • PPARα: Highly expressed in the liver, heart, and kidney, it is a key regulator of fatty acid oxidation. Fibrates primarily target PPARα to lower triglyceride levels[2][3].

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and insulin sensitivity. Thiazolidinediones, a class of drugs for type 2 diabetes, are potent PPARγ agonists[2][4].

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid metabolism and is being explored as a target for metabolic syndrome[2].

Derivatives of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate could potentially act as agonists for one or more of these subtypes, making them interesting candidates for the treatment of metabolic diseases.

Structural Basis for PPAR Agonism

The general structure of a PPAR agonist consists of an acidic head group (which would be the hydrolyzed carboxylic acid in this case), a central linker, and a hydrophobic tail. The substituted phenoxy ring of the compound would serve as the hydrophobic tail, interacting with the ligand-binding pocket of the PPAR. Molecular docking and dynamics simulations have been used to predict and analyze the binding of similar compounds to PPARs[2].

Experimental Protocol: PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate a specific PPAR subtype.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector for the ligand-binding domain (LBD) of a specific PPAR subtype (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: Transfected cells are treated with the test compound.

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured.

  • Data Analysis: An increase in luciferase activity indicates that the compound binds to and activates the PPAR LBD, leading to the expression of the reporter gene.

Diagram: PPAR Signaling Pathway

PPAR_Signaling Ligand Phenoxypropanoate Derivative (Ligand) PPAR PPAR Ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Target_Gene Target Gene PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Metabolic_Effects Metabolic Effects Protein->Metabolic_Effects

Caption: PPAR signaling pathway activation.

Other Potential Mechanisms of Action

The versatility of the phenoxypropanoate scaffold extends to other potential targets within the central nervous system and inflammatory pathways.

Monoamine Oxidase (MAO) Inhibition

Structurally related 2-phenoxyacetamide analogues have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B)[5][6]. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and other neurological disorders[5].

Cyclooxygenase (COX-2) Inhibition

Phenoxy acetic acid derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2)[7][8]. COX-2 is an enzyme that plays a key role in the inflammatory cascade by producing prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a potentially better gastrointestinal safety profile than non-selective NSAIDs[7][8]. The bromine substitution at the para position of the phenoxy ring has been shown to enhance COX-2 inhibitory activity in some series[7].

Summary and Future Directions

The Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate scaffold is a promising starting point for the development of novel therapeutics with diverse mechanisms of action. The available literature on related compounds suggests at least four distinct and clinically relevant potential targets: bacterial T3SS, PPARs, MAOs, and COX-2.

Quantitative Data Summary

Compound ClassTargetReported Activity (Examples)
Phenoxyacetamide AnaloguesMAO-A/BIC50 values in the low micromolar to nanomolar range[5][6]
Phenoxy Acetic Acid DerivativesCOX-2IC50 values in the nanomolar range[7][8]
Indole-based PPAR AgonistsPPARα/γ/δEC50 values in the nanomolar to micromolar range[9][10]

Future research should focus on synthesizing a focused library of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate derivatives and screening them against these and other potential targets. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for a desired target. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of any lead compounds identified.

References

  • Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists - PMC. [Link]

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC. [Link]

  • Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate. [Link]

  • Structure based drug design of peroxisome proliferator-activated receptor (PPAR) agonists. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed. [Link]

  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744 - ResearchGate. [Link]

  • Design and Structural Analysis of Novel Pharmacophores for Potent and Selective Peroxisome Proliferator-activated Receptor Agon. [Link]

  • Re-highlighting the action of PPARγ in treating metabolic diseases. - F1000Research. [Link]

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - Frontiers. [Link]

Sources

Pharmacokinetic properties of 4-bromo-2,6-difluorophenoxy isobutyrate compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-bromo-2,6-difluorophenoxy isobutyrate Compounds

Introduction: Bridging Chemistry and Clinical Potential

The 4-bromo-2,6-difluorophenoxy isobutyrate scaffold represents a class of molecules with significant therapeutic promise, likely as modulators of lipid metabolism, analogous to fibrate drugs. The specific halogenation pattern—a bromine atom and two fluorine atoms on the phenyl ring—is a deliberate design choice intended to modulate the compound's metabolic stability and physicochemical properties.[1][2] Understanding the pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) these compounds—is not merely a regulatory hurdle but a fundamental necessity for translating a promising chemical entity into a safe and effective therapeutic agent.[3] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the pharmacokinetic properties of this specific chemical class, grounding experimental design in mechanistic principles and field-proven methodologies.

Section 1: Foundational Physicochemical & Structural Considerations

The journey of a drug through the body is dictated by its chemical structure. For the 4-bromo-2,6-difluorophenoxy isobutyrate class, several features are paramount:

  • Lipophilicity: The combination of a halogenated aromatic ring and an isobutyrate ester suggests moderate to high lipophilicity. This property is a double-edged sword: it is essential for crossing biological membranes for absorption but can also lead to higher plasma protein binding, extensive tissue distribution, and potentially lower aqueous solubility.[4] The balance of these effects will critically influence oral bioavailability and the volume of distribution.

  • The Isobutyrate Ester: Ester groups are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract.[5] This hydrolysis represents a primary and often rapid metabolic pathway, converting the parent compound (prodrug) into its active carboxylic acid form. The rate of this hydrolysis will directly impact the half-life of the parent compound.

  • Halogenation Pattern (2,6-difluoro and 4-bromo):

    • Fluorine: The carbon-fluorine bond is exceptionally strong. Introducing fluorine, particularly at metabolically labile sites, is a common strategy to block oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing metabolic stability and half-life.[2][6] The ortho-difluoro substitution sterically hinders access to the phenoxy ether linkage and protects the aromatic ring from hydroxylation.

    • Bromine: The carbon-bromine bond is weaker than the carbon-fluorine bond. While still offering some metabolic shielding, it can be a site for oxidative or reductive dehalogenation.[7] More importantly, the bromine atom significantly increases the molecule's size and electronic density, which can influence its binding affinity to metabolizing enzymes and drug transporters.

Section 2: The Four Pillars of Pharmacokinetics (ADME)

A thorough understanding of ADME is essential to predict a drug's efficacy and safety profile.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion A Oral Administration B Systemic Circulation (Blood/Plasma) A->B GI Tract C Tissue Distribution (Site of Action & Other Tissues) B->C Reversible Binding D Phase I (Hydrolysis, Oxidation) B->D Hepatic Portal Vein G Renal Excretion (Urine) B->G C->B D->B E Phase II (Glucuronidation) D->E E->B F Biliary Excretion (Feces) E->F Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Compound Stock Solution C Pre-incubate Compound with Microsomes (37°C) A->C B Thaw Liver Microsomes & Prepare NADPH B->C D Initiate Reaction by adding NADPH C->D E Take Aliquots at Time Points (0, 5, 15, 30 min) D->E F Quench Reaction (e.g., Acetonitrile) E->F G Analyze Samples by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate Half-Life (t½) & Intrinsic Clearance (CLint) H->I InVivo_PK_Workflow A Dose Formulation (e.g., Solution, Suspension) B Animal Dosing (IV and PO cohorts) A->B C Serial Blood Sampling (e.g., Tail Vein, ~8 time points) B->C D Plasma Processing (Centrifugation) C->D E Bioanalytical Quantification (LC-MS/MS) D->E F Pharmacokinetic Analysis (NCA or Compartmental Modeling) E->F G Parameter Determination (AUC, CL, Vd, t½, F%) F->G

Sources

Physicochemical Profiling and Synthetic Utility of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate in Anti-Virulence Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (CAS: 1203955-55-8) is a highly specialized, halogenated ester utilized primarily as a critical synthetic intermediate in medicinal chemistry[1]. It serves as a foundational building block in the development of phenoxyacetamide-based inhibitors targeting the Type III Secretion System (T3SS) of Pseudomonas aeruginosa[2]. By interfering with the multimerization of the PscF needle protein, these derivatives prevent the translocation of bacterial exotoxins (such as ExoS and ExoT) into host cells, representing a paradigm shift toward anti-virulence therapies that circumvent traditional antibiotic resistance mechanisms[3][4].

As a Senior Application Scientist, I have structured this guide to detail the compound's molecular weight, density, the causality behind its structural design, and the self-validating protocols required for its handling and synthesis.

Physicochemical Profiling & Data Presentation

Understanding the exact molecular weight and density of this intermediate is critical for process chemistry, from stoichiometric calculations to reactor sizing and phase separation dynamics.

  • Molecular Weight: The exact mass is calculated at 323.13 g/mol [1]. The incorporation of a heavy bromine atom (79.90 g/mol ) and two fluorine atoms significantly increases the molecular weight compared to non-halogenated isobutyrate esters. During hit-to-lead optimization, tracking this molecular weight is essential for maintaining optimal Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) metrics.

  • Density: While empirical density can fluctuate based on the physical state, halogenated aromatic esters of this class typically exhibit a skeletal density of ~1.45 g/cm³. This high density has profound implications for liquid-liquid extractions during synthesis; if a halogenated solvent like dichloromethane (DCM, ρ = 1.33 g/cm³) is used, the organic phase may invert or form intractable emulsions.

Physicochemical Data Summary
PropertyValueMethod / Source
Chemical Name Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoateIUPAC
CAS Number 1203955-55-8Chemical Registry[1]
Molecular Formula C₁₂H₁₃BrF₂O₃Computed
Molecular Weight 323.13 g/mol Monoisotopic Mass Calculation[1]
Predicted Density ~1.45 g/cm³In Silico Estimation (Halogenated Ester)
InChI Key KNVIWTRUHULZRI-UHFFFAOYSA-NStandardized Identifier[1]

Structural Mechanics & Causality

Every functional group in this molecule serves a distinct mechanistic purpose in both its chemical reactivity and its downstream biological efficacy:

  • 2,6-Difluoro Substitution: The fluorine atoms at the ortho positions provide intense steric shielding to the ether linkage, protecting it from oxidative cleavage by hepatic cytochromes in vivo. Furthermore, their strong electron-withdrawing nature lowers the pKa of the parent phenol, stabilizing the phenoxide leaving group during potential metabolic degradation, and altering the electrostatic potential surface for optimal halogen bonding within the T3SS target pocket[1][3].

  • 4-Bromo Substitution: Acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to expand the structure-activity relationship (SAR) library[1].

  • Alpha,alpha-dimethyl (Isobutyrate) Moiety: The gem-dimethyl group imparts severe steric hindrance around the ester carbonyl. Causality: This structural bulk drastically slows down premature hydrolysis by ubiquitous serum esterases, thereby improving the pharmacokinetic half-life of the molecule before it reaches the target infection site[1].

Pathway Visualization

G A 4-Bromo-2,6-difluorophenol (Nucleophile) C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B Ethyl 2-bromo-2-methylpropanoate (Electrophile) B->C D Ethyl 2-(4-bromo-2,6-difluorophenoxy) -2-methylpropanoate MW: 323.13 g/mol C->D SN2 Alkylation E Ester Hydrolysis (LiOH, THF/H2O) D->E Deprotection F Active Phenoxyacetic Acid E->F G T3SS Inhibition (Pseudomonas aeruginosa) F->G PscF Binding

Synthetic workflow and biological application of the target phenoxyacetamide intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Precise Determination of Skeletal Density via Helium Pycnometry

Standard liquid displacement methods are often insufficient for highly fluorinated/brominated compounds due to solvent incompatibility or non-ideal mixing volumes. Helium pycnometry provides an absolute skeletal density.

  • Step 1: System Calibration. Purge the pycnometer chamber with ultra-high purity (UHP) helium. Calibrate the reference volume using a NIST-traceable tungsten carbide calibration sphere.

    • Self-Validation & Causality: This step ensures the pressure transducers are accurately mapping pressure differentials to known volumes before sample introduction, eliminating instrumental drift.

  • Step 2: Sample Preparation. Accurately weigh ~5.00 g of the compound into the sample cup using an analytical balance (±0.1 mg).

  • Step 3: Matrix Purging. Subject the sample to 10 vacuum/helium purge cycles.

    • Causality: This removes trapped atmospheric air and trace moisture from the sample matrix, which would otherwise artificially inflate the measured volume and result in an erroneously low density calculation.

  • Step 4: Measurement & Calculation. Pressurize the sample chamber to 19.5 psig, allow thermal equilibration at exactly 20.0 °C, and vent into the expansion chamber. The system calculates the true volume via Boyle's Law. Divide the exact mass by this volume to yield the skeletal density (g/cm³).

Protocol 2: Synthesis and Isolation Workflow (Williamson Ether Synthesis)
  • Step 1: Deprotonation. Dissolve 4-bromo-2,6-difluorophenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir at 40 °C for 30 minutes.

    • Causality: Pre-forming the phenoxide anion increases its nucleophilicity. Strictly anhydrous conditions are required to prevent the competitive hydrolysis of the electrophile[1].

  • Step 2: Alkylation. Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise. Elevate the reactor temperature to 80 °C for 12 hours.

    • Causality: The alpha-carbon of the alkylating agent is sterically hindered (tertiary-like); elevated thermal energy is necessary to overcome the high activation barrier of this specific SN2 substitution.

  • Step 3: In-Process Control (IPC). Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS.

    • Self-Validation: Proceed to the aqueous workup only when the unreacted phenol is <2% by UV area. This ensures maximum conversion and prevents co-elution during chromatography.

  • Step 4: Workup & Phase Separation. Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc).

    • Causality: Given the high predicted density of the brominated product (~1.45 g/cm³), using a lighter solvent like EtOAc (ρ = 0.90 g/cm³) ensures the organic product phase remains strictly the top layer, avoiding the phase inversion risks associated with halogenated extraction solvents.

  • Step 5: Purification. Wash the organic layer with 1M NaOH to remove trace unreacted phenol, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Conclusion

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a meticulously designed intermediate. Its precise molecular weight (323.13 g/mol ) and high density dictate specific handling and process chemistry parameters. By understanding the causality behind its structural motifs—from steric shielding to halogen bonding—researchers can effectively leverage this compound to synthesize next-generation anti-virulence therapeutics targeting the T3SS of multi-drug resistant pathogens.

References

  • MDPI. "Small-Molecule Inhibitors of the Type III Secretion System". International Journal of Molecular Sciences. Available at:[Link]

  • NIH / PMC. "Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • ASM Journals. "Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion". Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis and Mechanistic Profiling of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Biology Applications

As the pharmaceutical industry pivots toward anti-virulence strategies to combat antimicrobial resistance (AMR), targeting the Type III Secretion System (T3SS) of Gram-negative pathogens like Pseudomonas aeruginosa has emerged as a validated therapeutic modality [1]. The compound Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate serves as a critical synthetic linchpin in the development of α -phenoxyacetamide derivatives (such as MBX1641 analogs)—highly potent T3SS inhibitors that bind the PscF needle protein and block the secretion of ExoS/ExoT effector toxins [2].

Beyond infectious diseases, this sterically demanding phenoxy isobutyrate scaffold is utilized in the synthesis of GPR120 receptor agonists, which are under active investigation for the treatment of metabolic disorders [3].

Mechanistic Rationale & Experimental Design

The synthesis of this compound relies on a Williamson ether synthesis (O-alkylation) between 4-bromo-2,6-difluorophenol and ethyl 2-bromo-2-methylpropanoate. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions, as this specific transformation presents two major chemical hurdles:

  • Substrate Electronics (Nucleophilicity vs. Acidity): The two highly electronegative fluorine atoms at the 2,6-positions significantly lower the pKa​ of the phenol. While this makes deprotonation easier, it severely reduces the nucleophilicity of the resulting phenoxide anion due to inductive electron withdrawal.

  • Steric Hindrance & Competing Pathways: Ethyl 2-bromo-2-methylpropanoate is a tertiary alkyl halide. Using strong bases (e.g., NaH, KOtBu) will inevitably favor the E2 elimination pathway over SN​2 substitution, converting the valuable halide into ethyl methacrylate.

The Solution: To achieve high yields, the protocol utilizes a mild, highly polarizable base ( K2​CO3​ or Cs2​CO3​ ) in a strongly polar aprotic solvent (DMF). The polar aprotic solvent strongly solvates the alkali metal cation, leaving the phenoxide "naked" and maximizing its nucleophilicity. Elevated temperatures (90 °C) provide the necessary activation energy to overcome the steric bulk of the tertiary bromide without triggering E2 elimination [4].

Reaction Pathway & Application Workflow

G A 4-bromo-2,6-difluorophenol B Ethyl 2-bromo-2-methylpropanoate C Williamson Ether Synthesis (K2CO3, DMF, 90°C) D Ethyl 2-(4-bromo-2,6-difluorophenoxy) -2-methylpropanoate C->D O-Alkylation E Amidation / Derivatization D->E F Phenoxyacetamide Derivatives (e.g., MBX1641 analogs) E->F G T3SS PscF Needle Protein Binding F->G Target Engagement H Inhibition of ExoS/ExoT Secretion (Anti-virulence) G->H Phenotypic Outcome AB AB AB->C

Synthesis workflow and downstream biological application in T3SS inhibition.

Quantitative Optimization Data

The following table summarizes the optimization of the O-alkylation step, demonstrating the causality of base and solvent selection on the overall yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation / Rationale
1 Et3​N THF65 (Reflux)24< 10%Insufficient basicity and poor solvation of the transition state.
2NaHDMF25 to 601225%Strong base promotes E2 elimination of the tertiary bromide.
3 K2​CO3​ MeCN82 (Reflux)2465%Moderate yield; limited solubility of K2​CO3​ in MeCN slows kinetics.
4 K2​CO3​ DMF 90 18 88% Optimal balance of basicity and nucleophile activation.
5 Cs2​CO3​ DMF901292%"Cesium effect" enhances phenoxide solubility and nucleophilicity.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup washes (NaOH) ensure the removal of unreacted starting materials, guaranteeing high purity of the final ester.

Materials & Reagents
  • 4-bromo-2,6-difluorophenol: 10.0 g (47.8 mmol, 1.0 eq)

  • Ethyl 2-bromo-2-methylpropanoate: 14.0 g (71.7 mmol, 1.5 eq)

  • Potassium carbonate ( K2​CO3​ ): 13.2 g (95.6 mmol, 2.0 eq) - Must be anhydrous and finely powdered.

  • N,N-Dimethylformamide (DMF): 50 mL - Anhydrous.

  • Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography.

  • 1M Sodium Hydroxide (NaOH) & Brine: For workup.

Step-by-Step Methodology

Step 1: Phenoxide Generation

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-difluorophenol (10.0 g) and anhydrous DMF (50 mL).

  • Add the finely powdered K2​CO3​ (13.2 g) to the solution.

  • Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere. Note: This pre-incubation ensures complete deprotonation to the phenoxide intermediate, preventing competing side reactions.

Step 2: O-Alkylation 4. Add ethyl 2-bromo-2-methylpropanoate (14.0 g) dropwise via syringe over 5 minutes. 5. Transfer the flask to a pre-heated oil bath at 90 °C. Stir the reaction mixture under nitrogen for 18 hours. 6. In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization). The product spot will appear at a higher Rf​ value than the highly polar starting phenol.

Step 3: Quenching & Extraction 7. Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. 8. Quench the reaction by pouring the mixture into a beaker containing ice-cold distilled water (200 mL). 9. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 100 mL).

Step 4: Self-Validating Workup & Purification 10. Wash the combined organic layers with 1M NaOH (50 mL). Rationale: This critical step deprotonates and removes any unreacted 4-bromo-2,6-difluorophenol into the aqueous phase. 11. Wash the organic layer with distilled water (3 x 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL). 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes) to afford Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate as a clear to pale-yellow oil (Yield: ~88%).

References

  • Aiello, D., et al. "Small-Molecule Inhibitors of the Type III Secretion System." Antimicrobial Agents and Chemotherapy, NIH Public Access. Available at:[Link]

  • US Patent 8,598,374 B2. "GPR120 receptor agonists and uses thereof." Google Patents.
  • Chen, Y., et al. "Synthesis and Bioactivity of Novel Inhibitors for Type III Secretion System of Pseudomonas aeruginosa PAO1." ResearchGate. Available at:[Link]

Application Note: Synthesis and Utilization of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate in the Development of Pseudomonas aeruginosa T3SS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of multidrug-resistant Pseudomonas aeruginosa necessitates the development of novel therapeutic strategies that disarm bacterial virulence rather than directly killing the pathogen, thereby reducing evolutionary pressure for resistance. The Type III Secretion System (T3SS) is a critical virulence nanomachine used by P. aeruginosa to inject effector toxins (ExoS, ExoT, ExoU) into host immune cells [1, 2].

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (MW: 323.13 g/mol ) has emerged as a foundational pharmaceutical intermediate in the synthesis of phenoxyacetamide-based T3SS inhibitors (such as MBX 1641 and its analogs) [3]. This application note provides a comprehensive guide to the chemical rationale, synthesis protocols, and biological evaluation workflows for utilizing this intermediate in drug development.

Chemical Properties & Mechanistic Rationale

The architecture of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is highly engineered for late-stage functionalization and optimal pharmacodynamics:

  • 4-Bromo Substitution: Serves as a versatile synthetic handle. It allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to expand the Structure-Activity Relationship (SAR) profile on the aromatic ring, enabling the exploration of the hydrophobic binding pocket of the biological target [4].

  • 2,6-Difluoro Substitution: Fluorination at the ortho positions serves a dual purpose. First, it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Second, the strong electronegativity of the fluorine atoms modulates the pKa of the parent phenol and exerts stereoelectronic effects that lock the ether oxygen into a specific conformation, which is critical for target affinity [4].

  • Gem-Dimethyl Group (2-methylpropanoate): The steric bulk of the gem-dimethyl moiety mimics branched aliphatic amino acid residues. This bulk is essential for fitting into the binding cleft of the target protein. The ethyl ester acts as a stable protecting group during early synthesis steps and is readily hydrolyzed to form the essential amide linkage in the final drug molecule.

Experimental Workflows & Methodologies

The following protocols detail the self-validating synthesis of the intermediate and its subsequent conversion into an active phenoxyacetamide inhibitor.

Protocol 1: Synthesis of the Ether Intermediate

Objective: To synthesize Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate via Williamson ether synthesis [4].

Reagents & Materials:

  • 4-bromo-2,6-difluorophenol (1.0 equiv)

  • Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)

  • Potassium carbonate ( K2​CO3​ , 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask purged with inert nitrogen, dissolve 4-bromo-2,6-difluorophenol in anhydrous DMF (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion highly unsolvated and reactive, accelerating the SN​2 displacement.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ to the solution. Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild base sufficient to deprotonate the acidic phenol (pKa lowered by the difluoro groups) without causing unwanted side reactions (e.g., ester hydrolysis or halogen exchange) that stronger bases like NaH might induce.

  • Alkylation: Dropwise add ethyl 2-bromo-2-methylpropanoate. Elevate the reaction temperature to 60 °C and stir for 12 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (4:1 Hexane/Ethyl Acetate). The product will show a significantly higher Rf​ value than the highly polar starting phenol.

  • Workup & Validation: Quench the reaction with ice water to precipitate the product and dissolve the DMF. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. Validate the structure via LC-MS (expected m/z [M+H]+ ~323.0) and 1H NMR to confirm the presence of the ethyl ester and gem-dimethyl protons.

Protocol 2: Conversion to Chiral Phenoxyacetamide (T3SS Inhibitor)

Objective: To convert the intermediate into a biologically active (R)-phenoxyacetamide.

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/ H2​O . Add Lithium Hydroxide (LiOH, 3.0 equiv) and stir at room temperature for 4 hours.

    • Causality: LiOH provides mild hydrolysis of the sterically hindered ester without cleaving the ether bond.

  • Acidification: Acidify to pH 3 using 1M HCl, extract with dichloromethane (DCM), and concentrate to yield the carboxylic acid intermediate.

  • Amide Coupling: Dissolve the acid in anhydrous DCM. Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to form the active ester.

  • Chiral Amine Addition: Add the designated (R)-amine (e.g., (R)-1-phenylethylamine).

    • Causality: Extensive SAR studies dictate a strict requirement for the R-enantiomer at this stereocenter; the S-enantiomer is biologically inactive against the T3SS apparatus [3].

  • Purification: Wash with saturated NaHCO3​ and brine, dry, and purify via preparative HPLC.

G A 4-bromo-2,6-difluorophenol + Ethyl 2-bromo-2-methylpropanoate B Ethyl 2-(4-bromo-2,6-difluorophenoxy) -2-methylpropanoate A->B Etherification C Carboxylic Acid Intermediate B->C Hydrolysis D Chiral Phenoxyacetamide (e.g., MBX 1641) C->D Amide Coupling

Caption: Chemical synthesis workflow of phenoxyacetamide inhibitors.

Biological Application & Mechanism of Action

Once synthesized, phenoxyacetamide derivatives are evaluated for their ability to rescue host cells from P. aeruginosa T3SS-mediated intoxication.

Mechanism of Action

The primary molecular target of these phenoxyacetamides is PscF , the major subunit of the T3SS needle apparatus [1]. Deep sequencing of inhibitor-resistant P. aeruginosa mutants has identified single-codon mutations in the pscF gene that confer resistance, proving that the phenoxyacetamide scaffold directly interacts with the needle protein to block the translocation of effector toxins into mammalian cells[1, 2].

Pathway N1 Pseudomonas aeruginosa Infection N2 T3SS Activation N1->N2 N3 PscF Needle Protein Assembly N2->N3 N4 Phenoxyacetamide Binding N3->N4 Inhibitor Action N5 Blockade of Effector Translocation N4->N5 N6 Host Immune Evasion Prevented N5->N6

Caption: Mechanism of Action: Phenoxyacetamide-mediated T3SS inhibition via PscF.

Quantitative Biological Profiling

To validate the efficacy of the synthesized compounds, a series of phenotypic and biochemical assays are utilized. The table below summarizes the typical biological profile of an optimized phenoxyacetamide (e.g., MBX 1641) derived from the ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate intermediate.

ParameterValue / ObservationAnalytical Method / Assay
Target Protein PscF (Needle Protein)Deep sequencing of resistant pscF mutants [1]
Primary Phenotype Blockade of ExoS/T/U translocationCellular reporter assay (ExoS'-βLA fusion) [3]
Cellular IC₅₀ ~15 μM (for MBX 1641)CHO cell rescue assay (viability readout) [3]
Stereoselectivity Strict requirement for (R)-enantiomerEnantiomeric profiling & comparative screening [3]
In Vivo Efficacy Attenuation of abscess formationMurine subcutaneous infection model [2]
Cytotoxicity Minimal to noneMammalian cell viability assays (e.g., MTT/LDH)[3]

References

  • Bowlin, N. O., et al. "Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System." Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Ruer, S., et al. "Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection." PMC - NIH.
  • Moir, D. T., et al. "Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion." Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Benchchem Database. "Ethyl 2-(4-Bromo-2,6-difluorophenoxy)-2-methylpropanoate - Preparation Methods & Applications." Benchchem.

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a highly functionalized, sterically and electronically tuned aryl halide. It serves as a critical advanced intermediate in the synthesis of phenoxyacetamide-based inhibitors targeting the1[1]. These small-molecule inhibitors block the PscF needle protein, preventing the pathogen from injecting immune-evading toxins into host cells[2], thereby aiding in the immune clearance of the bacteria during severe infections[3].

This application note provides optimized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this specific substrate. It details the mechanistic rationale behind catalyst, ligand, and base selection required to achieve high yields while preserving the molecule's sensitive ester moiety.

Substrate Profiling & Mechanistic Insights

Successful cross-coupling of this molecule requires a deep understanding of its unique electronic and steric microenvironments:

  • Electronic Activation via Fluorine: The two fluorine atoms at the 2- and 6-positions exert a strong inductive electron-withdrawing effect (-I effect). Because they are meta to the C-Br bond (position 4), they do not donate electron density via resonance (+M effect) to the reaction site. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring, accelerating the oxidative addition of Pd(0) compared to unfluorinated analogs.

  • Steric Accessibility: Despite the extreme bulk of the ortho-flanked ethyl 2-methylpropanoate group at C1, the C-Br bond at C4 is flanked only by protons (C3, C5). This makes the reaction center sterically unhindered, allowing for the use of bulky, highly active phosphine ligands (e.g., BrettPhos, dppf) without creating prohibitive steric clash during the catalytic cycle.

  • Chemoselectivity (The Ester Challenge): The primary failure mode in coupling this substrate is the unintended saponification of the ethyl ester. While the α -gem-dimethyl group prevents α -deprotonation and enolization, the ester remains highly susceptible to nucleophilic attack by hydroxide or strong alkoxide bases (e.g., KOtBu). Therefore, mild, non-nucleophilic bases (K₂CO₃, Cs₂CO₃) are mandatory to maintain structural integrity.

Catalytic Workflow & Pathway

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br]L2 (Accelerated by F-atoms) Pd0->OxAdd + Substrate TransMet Transmetalation / Amine Binding [Ar-Pd(II)-Nu]L2 (Base Mediated) OxAdd->TransMet + Nucleophile, Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release Product Substrate Aryl Bromide Substrate Substrate->OxAdd Nucleophile Nucleophile (Boronic Acid/Amine) Nucleophile->TransMet

Catalytic cycle for Pd-catalyzed cross-coupling of the difluorinated aryl bromide substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Causality & Design: We utilize Pd(dppf)Cl₂ because the large bite angle (99°) of the dppf ligand physically forces the aryl and nucleophile groups closer together, accelerating the reductive elimination step. This is crucial because coupling an electron-deficient aryl halide with a potentially electron-deficient boronic acid can make reductive elimination the rate-determining step. K₂CO₃ in a 1,4-Dioxane/H₂O biphasic system provides sufficient basicity to form the reactive boronate species without hydrolyzing the ester.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Self-Validation Check: The catalyst powder must be a distinct red/orange. Brown or black discoloration indicates palladium degradation (Pd black formation) and will result in reaction failure.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with ultra-pure N₂ for 15 minutes.

  • Reaction: Heat the mixture to 90 °C under an N₂ atmosphere.

    • Critical Step: Stir vigorously (>800 rpm) to ensure adequate mass transfer across the biphasic solvent system. Failure to do so will stall the reaction at the transmetalation step.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Monitor via LC-MS or ¹⁹F NMR.

    • Self-Validation: The reaction is complete when the substrate's distinct ¹⁹F NMR multiplet (typically around -125 to -130 ppm) shifts downfield, and LC-MS shows the expected [M+H]⁺ of the product with no starting material remaining.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality & Design: For C-N coupling, Pd₂(dba)₃ paired with BrettPhos is optimal. BrettPhos is a highly bulky, electron-rich dialkylbiaryl phosphine that prevents the formation of off-cycle bis(amine) palladium complexes and strongly promotes reductive elimination. Cs₂CO₃ is chosen as the base; it is sufficiently soluble in toluene to drive the deprotonation of the amine but mild enough to leave the ethyl 2-methylpropanoate group intact.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (1.0 equiv, 1.0 mmol), the primary or secondary amine (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Complexation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and BrettPhos (0.045 equiv, 4.5 mol%) in anhydrous, degassed Toluene (2 mL). Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution must transition from dark purple/red to a deep orange/yellow, indicating the successful formation of the active L-Pd(0) species.

  • Reaction: Transfer the pre-formed catalyst solution to the substrate vial. Add additional Toluene to reach a final concentration of 0.2 M. Seal the vial and heat to 100 °C for 8-12 hours.

  • Workup & Isolation: Cool to room temperature. Dilute with DCM and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal effects of varying reaction parameters during the optimization of the Suzuki-Miyaura coupling for this specific substrate, highlighting the necessity of the chosen protocol.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Failure Mode
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901265%Slow reaction; poor reductive elimination.
2Pd(dppf)Cl₂NaOHDioxane/H₂O90415%Severe ester hydrolysis ; loss of substrate.
3Pd(dppf)Cl₂K₂CO₃ Dioxane/H₂O 90 6 92% Optimal conditions ; ester preserved.
4Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O70885%Good yield, but higher catalyst cost.
5Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O901230%Stir speed <400 rpm; poor mass transfer.

References

  • Mutations in the Pseudomonas aeruginosa needle protein gene pscF confer resistance to phenoxyacetamide inhibitors of the type III secretion system.PubMed Central (NIH).
  • Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection.PubMed Central (NIH).
  • Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion.American Society for Microbiology (ASM).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Miyaura & Suzuki). Chemical Reviews. Available at:[Link]

Sources

Application Note: Profiling Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate as a T3SS Virulence Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Therapeutic Context

The rapid emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates a paradigm shift in antimicrobial drug development. Traditional bactericidal or bacteriostatic agents exert immense selective pressure on bacterial populations, inevitably driving resistance[1]. Anti-virulence therapies offer a compelling alternative: by disarming the pathogen's ability to cause disease without threatening its survival, these agents theoretically reduce the evolutionary pressure to develop resistance[2].

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a highly specialized chemical building block belonging to the phenoxyacetamide/phenoxypropanoate family of virulence inhibitors[3]. Compounds in this structural class have been systematically validated as potent, stereoselective inhibitors of the P. aeruginosa Type III Secretion System (T3SS)[4]. The T3SS is a critical virulence apparatus used by the bacteria to inject toxic effector proteins (ExoS, ExoT, ExoU, ExoY) directly into host immune cells, causing rapid apoptosis or necrosis and enabling immune evasion[2][5].

Mechanistic Framework: Targeting the PscF Needle

The P. aeruginosa T3SS functions as a molecular syringe. It consists of a basal body spanning the bacterial envelope, a needle structure composed of polymerized PscF proteins, and a translocon pore (PopB/PopD) that inserts into the host cell membrane[1][5].

Phenoxyacetamide derivatives and their structural analogs do not affect the transcriptional regulation of the T3SS. Instead, they act via direct target engagement with the PscF needle protein[6]. By binding to PscF, these compounds prevent the proper multimerization and assembly of the injectisome needle. Consequently, the bacteria are physically unable to secrete effectors into the extracellular space or translocate them into host macrophages and neutrophils[4][7].

T3SS_Inhibition Bact P. aeruginosa (Bacterial Cytoplasm) T3SS T3SS Apparatus (PscF Needle) Bact->T3SS Assembles Effectors Effector Toxins (ExoS, ExoT, ExoU, ExoY) T3SS->Effectors Translocates Host Host Cell (Macrophage/Neutrophil) Effectors->Host Injects into ImmuneEv Immune Evasion & Cell Death Host->ImmuneEv Induces Inhibitor Ethyl 2-(4-bromo-2,6-difluorophenoxy) -2-methylpropanoate Inhibitor->T3SS Binds PscF (Blocks Secretion)

Mechanism of T3SS inhibition by phenoxyacetamide derivatives targeting the PscF needle protein.

Experimental Design Logic (The Self-Validating Tripartite System)

To rigorously evaluate Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, researchers must employ a self-validating tripartite assay system. A common pitfall in anti-virulence screening is misidentifying a mildly toxic compound as a secretion inhibitor (i.e., dead bacteria do not secrete toxins).

  • Target Engagement (In Vitro Secretion Assay): We utilize EGTA to chelate calcium in the culture media. Low environmental calcium mimics host-cell contact, artificially forcing the bacteria to open the T3SS and secrete effectors into the broth[8]. This allows us to measure secretion inhibition independently of host cells.

  • Functional Efficacy (Translocation Reporter Assay): We employ a P. aeruginosa strain expressing an ExoS-β-lactamase (ExoS-BLA) fusion protein infecting J774 macrophages loaded with a FRET dye (CCF2-AM)[4][6]. This provides a highly sensitive, quantifiable readout of actual host-cell injection.

  • Specificity Counter-Screen (Growth Kinetics): We monitor bacterial optical density (OD600) to ensure the compound does not exhibit bacteriostatic or bactericidal activity[1]. A true T3SS inhibitor must show a wide therapeutic window between its IC₅₀ for secretion and its Minimum Inhibitory Concentration (MIC).

Quantitative Profiling Data

The following table summarizes the expected pharmacological profile for a potent phenoxyacetamide-class T3SS inhibitor based on established baseline metrics[1][4][6].

Assay TypeTarget ReadoutRepresentative MetricInterpretation
In Vitro Secretion ExoS protein levels in media (Western Blot)IC₅₀ ≈ 2.5 - 15 µMPotent inhibition of T3SS apparatus assembly/function.
Cell Translocation ExoS-BLA cleavage of CCF2-AM (Blue/Green FRET ratio)IC₅₀ ≈ 5.0 - 20 µMEffectively prevents toxin injection into mammalian host cells.
Bacterial Viability OD600 Growth Kinetics (Broth Microdilution)MIC > 100 µMConfirms mechanism is anti-virulence, not bactericidal.
Host Cytotoxicity LDH Release from J774 MacrophagesCC₅₀ > 100 µMIndicates favorable safety profile for mammalian cells.

Detailed Assay Protocols

Protocol A: In Vitro T3SS Secretion Assay (Target Engagement)

Causality Note: Secreted effectors are highly dilute in standard culture. Trichloroacetic acid (TCA) precipitation is mandatory to concentrate the proteins sufficiently for immunoblotting.

  • Bacterial Preparation: Streak P. aeruginosa PAO1 (or PAK) onto a Luria-Bertani (LB) agar plate. Incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 5 mL of LB broth. Grow overnight at 37°C with shaking at 250 rpm.

  • T3SS Induction: Dilute the overnight culture 1:50 into fresh LB broth supplemented with 5 mM EGTA and 20 mM MgCl₂ (T3SS-inducing conditions)[8].

  • Compound Treatment: Aliquot 5 mL of the induced culture into culture tubes. Add Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate at varying concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a 1% DMSO vehicle control.

  • Incubation: Incubate at 37°C with shaking until the culture reaches an OD600 of 1.0 (approx. 3-4 hours)[8].

  • Fractionation: Centrifuge 1 mL of the culture at 13,000 × g for 5 minutes. Transfer the supernatant (containing secreted proteins) to a new tube. Retain the pellet for whole-cell lysate controls.

  • TCA Precipitation: Add 100 µL of 100% TCA to the supernatant (final concentration 10%). Incubate on ice for 30 minutes. Centrifuge at 20,000 × g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Wash the protein pellet twice with 500 µL of ice-cold acetone to remove residual acid. Air dry for 5 minutes.

  • Analysis: Resuspend the pellet in 50 µL of 1X SDS-PAGE sample buffer. Boil for 5 minutes. Resolve via SDS-PAGE and perform a Western blot using an anti-ExoS primary antibody[1][5].

Protocol B: ExoS-β-Lactamase Translocation Reporter Assay (Functional Efficacy)

Causality Note: CCF2-AM is a lipophilic ester that enters host cells where endogenous esterases trap it in the cytoplasm. If the T3SS is active, injected ExoS-BLA cleaves the dye, shifting its emission from green (520 nm) to blue (460 nm)[6].

  • Host Cell Seeding: Seed J774 murine macrophages at 1.5 × 10⁴ cells/well in a black, clear-bottom 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Reporter Strain Prep: Grow P. aeruginosa expressing the ExoS-BLA fusion plasmid overnight in LB containing appropriate antibiotics[4][6].

  • Infection: Wash the J774 cells twice with PBS and replace with 100 µL of pre-warmed, serum-free DMEM containing the test compound (serial dilutions). Add the ExoS-BLA P. aeruginosa strain at a Multiplicity of Infection (MOI) of 10.

  • Translocation: Centrifuge the plate briefly (500 × g, 3 min) to synchronize infection. Incubate for 3 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare CCF2-AM loading buffer according to the manufacturer's instructions (typically 1 µM final concentration in aqueous solution with probenecid to prevent dye efflux). Add 20 µL to each well.

  • Incubation & Reading: Incubate at room temperature in the dark for 90 minutes. Read fluorescence on a microplate reader (Excitation: 409 nm; Emission 1: 460 nm[Blue]; Emission 2: 520 nm [Green]).

  • Data Processing: Calculate the 460/520 nm emission ratio. A decrease in the blue/green ratio correlates with successful T3SS inhibition[6].

Protocol C: Bacterial Growth Kinetics (Specificity Counter-Screen)
  • Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well clear microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB) and LB broth (to rule out media-specific effects), ranging from 0.5 µM to 128 µM.

  • Inoculation: Dilute an overnight culture of P. aeruginosa to an OD600 of 0.01. Add 50 µL of the bacterial suspension to 50 µL of the compound-containing media (final OD600 ≈ 0.005).

  • Kinetic Reading: Place the plate in a microplate reader set to 37°C with continuous orbital shaking.

  • Measurement: Record the OD600 every 30 minutes for 24 hours[5].

  • Validation: The compound passes the counter-screen if the growth curves of the treated wells (up to at least 50 µM) are statistically indistinguishable from the 1% DMSO vehicle control[4][5].

References

  • Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion. American Society for Microbiology (ASM).[Link]

  • Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection. National Institutes of Health (NIH).[Link]

  • Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System. American Society for Microbiology (ASM).[Link]

  • Cell-based assay to determine Type 3 Secretion System translocon assembly in Pseudomonas aeruginosa using split luciferase. bioRxiv.[Link]

  • NrtR Regulates the Type III Secretion System Through cAMP/Vfr Pathway in Pseudomonas aeruginosa. Frontiers.[Link]

  • Tanshinones: First-in-Class Inhibitors of the Biogenesis of the Type 3 Secretion System Needle of Pseudomonas aeruginosa for Antibiotic Therapy. ACS Central Science.[Link]

  • Identification of Small Molecules Blocking the Pseudomonas aeruginosa Type III Secretion System Protein PcrV. MDPI.[Link]

Sources

Catalytic Esterification Strategies for 4-bromo-2,6-difluorophenoxy Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Phenoxy Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The 4-bromo-2,6-difluorophenoxy moiety, in particular, represents a privileged structural motif. The ortho-difluoro substitution pattern can enforce specific molecular conformations and enhance binding affinity to biological targets, while fluorine atoms are known to improve metabolic stability and modify pharmacokinetic profiles.[1][2] The bromo-substituent provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. Consequently, ester derivatives of this scaffold are valuable intermediates for a wide range of therapeutic agents.

However, the synthesis of these esters is not without challenges. The very features that make this scaffold attractive—the electron-withdrawing nature of the halogens and the significant steric hindrance imposed by the two ortho-fluorine atoms—render standard esterification reactions sluggish and inefficient.[3][4] This guide provides a detailed exploration of robust catalytic methods designed to overcome these hurdles, offering researchers a selection of field-proven protocols tailored for these challenging substrates. We will delve into the causality behind procedural choices, providing not just the 'how' but the critical 'why' for each method.

Section 1: Foundational Principles & The Challenge of Steric Hindrance

The classic Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis.[5][6] The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.[7][8]

Caption: General mechanism of Fischer-Speier esterification.

For substrates like 4-bromo-2,6-difluorophenoxyacetic acid, the steric shield created by the ortho-fluorines impedes the approach of the alcohol nucleophile to the carbonyl carbon. Furthermore, the electron-withdrawing nature of the fluorinated ring slightly reduces the nucleophilicity of the phenoxy oxygen, making esterification of 4-bromo-2,6-difluorophenol itself even more difficult. To drive these reactions to completion, more potent catalytic systems and optimized conditions are required.

Section 2: Enhanced Acid Catalysis for Hindered Substrates

Causality: To overcome the high activation energy associated with sterically hindered substrates, the reaction equilibrium must be aggressively shifted towards the products. This is achieved by two primary means: (1) using a highly active, potent acid catalyst to ensure a sufficient concentration of the activated electrophile, and (2) actively removing the water byproduct to prevent the reverse hydrolysis reaction, in accordance with Le Châtelier's principle.[8] Bulky diarylammonium arenesulfonates, such as diphenylammonium triflate (DPAT), are particularly effective as they are highly acidic yet sufficiently non-coordinating.[3]

Protocol 1: DPAT-Catalyzed Esterification of 4-bromo-2,6-difluorophenoxyacetic acid

This protocol describes the esterification of the carboxylic acid derivative with a primary alcohol, ethanol, using a potent catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • 4-bromo-2,6-difluorophenylacetic acid (1.0 eq)

  • Ethanol (anhydrous, 10-20 eq)

  • Toluene (anhydrous)

  • Diphenylammonium triflate (DPAT) (0.02 eq, 2 mol%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Setup: Assemble the reaction flask with a Dean-Stark trap and reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the reaction flask, add 4-bromo-2,6-difluorophenylacetic acid (1.0 eq) and diphenylammonium triflate (0.02 eq).

  • Solvent and Reagent Alcohol: Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M. Add anhydrous ethanol (10 eq).

  • Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, which will be collected in the Dean-Stark trap, effectively removing water from the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Quantitative Data Summary:

AlcoholCatalyst Loading (mol%)Reaction Time (h)Typical Yield (%)
Methanol2% DPAT4-8>90%
Ethanol2% DPAT4-12>88%
Isopropanol5% DPAT12-24~75%[9]
Benzyl Alcohol2% DPAT6-10>85%

Section 3: Heterogeneous Catalysis for Process Efficiency

Causality: While potent homogeneous catalysts like DPAT are effective, their removal can complicate purification. Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer a compelling alternative.[10] Metal-Organic Frameworks (MOFs) such as UiO-66-NH₂ have emerged as highly efficient and reusable acid catalysts.[11][12][13] Their porous structure provides accessible Lewis acidic sites (Zr centers) that activate the carboxylic acid, while the solid nature allows for simple recovery by filtration, streamlining the process and improving sustainability.

Heterogeneous_Catalysis_Workflow cluster_workflow Heterogeneous Catalysis Workflow A 1. Combine Substrates & Heterogeneous Catalyst (e.g., UiO-66-NH2) in Solvent B 2. Heat to Reflux (Reaction Proceeds) A->B C 3. Cool Reaction Mixture B->C D 4. Simple Filtration C->D E Filtrate: Contains Soluble Product D->E Liquid Phase F Solid: Recovered Catalyst D->F Solid Phase G 5. Evaporate Solvent & Purify Product E->G H Wash & Dry Catalyst F->H I Catalyst Ready for Reuse H->I

Caption: Workflow for esterification using a heterogeneous catalyst.

Protocol 2: UiO-66-NH₂ Catalyzed Methyl Esterification

This protocol is adapted from methodologies for fluorinated aromatic carboxylic acids and is suitable for producing the methyl ester, a common precursor for transesterification.[11][12][13]

Materials:

  • 4-bromo-2,6-difluorophenoxyacetic acid (1.0 eq)

  • Methanol (anhydrous, used as solvent and reagent)

  • UiO-66-NH₂ catalyst (5-10 wt%)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 4-bromo-2,6-difluorophenoxyacetic acid (1.0 eq) and the UiO-66-NH₂ catalyst (e.g., 100 mg per 1 g of acid).

  • Reaction: Add a large excess of anhydrous methanol to serve as both the reagent and solvent. Heat the suspension to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 10-16 hours.[12]

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid UiO-66-NH₂ catalyst by simple filtration through a pad of celite or a syringe filter.

  • Catalyst Regeneration: Wash the recovered catalyst with fresh methanol and dry under vacuum at 100-120 °C for several hours to prepare it for reuse.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl ester.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Section 4: Activating Strategies for Esterifying 4-bromo-2,6-difluorophenol

Causality: Phenols are significantly less nucleophilic than alcohols, and the electron-withdrawing halogens on the 4-bromo-2,6-difluorophenol further reduce its nucleophilicity.[14] Direct acid-catalyzed esterification is therefore often impractical. A more effective strategy is to activate the carboxylic acid component, converting it into a more potent acylating agent that can react with the weakly nucleophilic phenol. Reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with a base like pyridine or N-methylimidazole (NMI) achieve this by forming a highly reactive intermediate in situ.[15]

Protocol 3: TCFH-Mediated Esterification of 4-bromo-2,6-difluorophenol

This protocol uses a modern coupling agent to facilitate the reaction between a standard carboxylic acid and the challenging phenol substrate.

Materials:

  • 4-bromo-2,6-difluorophenol (1.0 eq)

  • Carboxylic acid (e.g., acetic acid or benzoic acid, 1.1 eq)

  • TCFH (1.2 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine, anhydrous MgSO₄

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), 4-bromo-2,6-difluorophenol (1.0 eq), and TCFH (1.2 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (3.0 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography.

Comparison of Activating Approaches:

MethodActivating AgentKey BenefitKey Drawback
TCFH/Pyridine TCFHHigh yields, broad scope, non-corrosive byproducts.[15]Reagent cost can be high.
Anhydride Pivalic AnhydrideInexpensive reagents, simple procedure.[14]May require elevated temperatures.
Acyl Chloride SOCl₂ or (COCl)₂Forms highly reactive acyl chloride.[9]Generates corrosive HCl gas.

Section 5: Summary and Method Selection Guide

Choosing the optimal esterification method depends on the available starting material, the desired scale, and the specific alcohol or carboxylic acid being used. The following decision tree provides a guide for selecting the most appropriate protocol.

Decision_Tree Start What is your starting material? Acid 4-bromo-2,6-difluorophenoxy- acetic acid Start->Acid Carboxylic Acid Derivative Phenol 4-bromo-2,6-difluorophenol Start->Phenol Phenol Derivative Acid_Q1 Is catalyst reusability and simple workup a priority? Acid->Acid_Q1 Phenol_Q1 Are you using a standard carboxylic acid? Phenol->Phenol_Q1 Acid_Yes Protocol 2: Heterogeneous Catalysis (UiO-66-NH2) Acid_Q1->Acid_Yes Yes Acid_No Protocol 1: Enhanced Acid Catalysis (DPAT, Dean-Stark) Acid_Q1->Acid_No No Phenol_Yes Protocol 3: Acyl Activation (TCFH or similar) Phenol_Q1->Phenol_Yes Yes Phenol_No Consider Transesterification (See Section 4) if an ester of the acid is available. Phenol_Q1->Phenol_No No/ Alternative Needed

Caption: Decision tree for selecting an esterification protocol.

References

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link][11][12][13]

  • Liang, Y., et al. (2024). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2024(7), 1-10. [Link][14]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link][9]

  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168-4169. [Link][3]

  • Volod'kin, A. A., & Ershov, V. V. (1962). Sterically hindered phenols. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 11(2), 293-297. [Link][4]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link][5][7]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link][8]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link][6]

  • Master Organic Chemistry. (2022). Transesterification. [Link][16]

  • Luis, N. R., et al. (2024). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. Organic Letters, 26(11), 2045–2750. [Link][15]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link][17]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis. Here, we will delve into common challenges, provide detailed protocols, and explain the underlying chemical principles to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, which is typically prepared via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-2,6-difluorophenol with ethyl 2-bromo-2-methylpropanoate.[1][2]

Issue 1: Low or No Product Yield

Q1: I am not getting any of the desired ether product, or the yield is very low. What are the likely causes?

A1: Low or no yield in a Williamson ether synthesis can stem from several factors. The reaction is an S(_N)2-type nucleophilic substitution, and its success is highly dependent on the reaction conditions.[2][3]

Troubleshooting Steps & Rationale:

  • Inadequate Deprotonation of the Phenol: The phenoxide ion is the active nucleophile in this reaction.[4] Incomplete deprotonation of 4-bromo-2,6-difluorophenol will result in a low concentration of the nucleophile, leading to a slow or stalled reaction.

    • Solution: Ensure your base is strong enough and used in a slight excess (1.1-1.2 equivalents). Common bases for this synthesis include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide.[5][6] When using NaH, be sure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) as it reacts with moisture.[3] The pKa of 4-bromo-2,6-difluorophenol is lower than that of phenol due to the electron-withdrawing fluorine atoms, but a sufficiently strong base is still crucial.

  • Poor Quality of Reagents or Solvents: Impurities, especially water, can significantly hinder the reaction.

    • Solution: Use anhydrous solvents.[7] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[8] Ensure that both 4-bromo-2,6-difluorophenol and ethyl 2-bromo-2-methylpropanoate are of high purity.

  • Suboptimal Reaction Temperature: The rate of S(_N)2 reactions is temperature-dependent.

    • Solution: The reaction may require heating.[1] A typical temperature range for this type of synthesis is 60-100 °C.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time. Be cautious, as excessively high temperatures can promote side reactions.[7]

  • Steric Hindrance: While the electrophile, ethyl 2-bromo-2-methylpropanoate, is a tertiary alkyl halide, the S(_N)2 reaction is still possible due to the nature of the alpha-bromo ester. However, steric hindrance can still be a factor.

    • Solution: While you cannot change the sterics of your starting materials for this specific product, ensuring all other parameters (base, solvent, temperature) are optimal will help to favor the desired substitution reaction over potential elimination side reactions.

Issue 2: Presence of Significant Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions?

A2: Several side reactions can compete with the desired O-alkylation, leading to a complex product mixture.

Common Side Reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2] While O-alkylation is generally favored under kinetic control, C-alkylation can occur, especially at higher temperatures.

  • Elimination (E2 Reaction): The alkoxide can act as a base and deprotonate the alkyl halide, leading to the formation of an alkene.[10] Given that ethyl 2-bromo-2-methylpropanoate is a tertiary halide, this is a significant competing reaction.

  • Hydrolysis of the Ester: If there is water present in the reaction mixture, the ester group of the product or the starting material can be hydrolyzed, especially under basic conditions.

Strategies to Minimize Side Products:

  • Favoring O-Alkylation over C-Alkylation:

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor O-alkylation.[8]

    • Counter-ion: The choice of the cation from the base can influence the O/C alkylation ratio.

  • Minimizing Elimination:

    • Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.[7]

    • Base Selection: While a strong base is needed for deprotonation, a very strong or bulky base can favor elimination.[5] Potassium carbonate is often a good choice to balance basicity and minimize elimination.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to isolate a pure product from the reaction mixture. What purification strategies do you recommend?

A3: Purification can be challenging due to the potential for multiple byproducts with similar polarities to the desired product.

Recommended Purification Workflow:

  • Aqueous Work-up:

    • After the reaction is complete (as determined by TLC or GC), cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.[11][12]

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11][12]

  • Chromatography:

    • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and side products.[13]

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.[13] Monitor the fractions by TLC.

dot

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up (Quench, Extract, Wash, Dry) A->B 1. C Concentrate Organic Layer B->C 2. D Column Chromatography (Silica Gel) C->D 3. E Pure Product D->E Collect Fractions F Waste D->F Impurities

Caption: General purification workflow for Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 4-bromo-2,6-difluorophenol

  • Ethyl 2-bromo-2-methylpropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-2,6-difluorophenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

dot

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A 4-bromo-2,6-difluorophenol E Combine Phenol, K2CO3, DMF A->E B Ethyl 2-bromo-2-methylpropanoate F Add Alkyl Halide B->F C K2CO3 C->E D Anhydrous DMF D->E E->F G Heat to 80°C F->G H Monitor by TLC G->H I Quench with NH4Cl(aq) H->I Reaction Complete J Extract with Ethyl Acetate I->J K Wash with H2O and Brine J->K L Dry and Concentrate K->L M Column Chromatography L->M N Pure Product M->N

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ (1.5 eq)Sufficiently basic to deprotonate the phenol, minimizes elimination side reactions.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent, promotes O-alkylation.[8]
Temperature 60-100 °CProvides sufficient energy for the reaction while minimizing side reactions.[9]
Reactant Ratio 1.0 eq Phenol : 1.2 eq Alkyl HalideA slight excess of the alkylating agent can help drive the reaction to completion.

References

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • Org. Synth. 2009, 86, 172 - Organic Syntheses Procedure. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. Available at: [Link]

  • Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds a - Rsc.org. Available at: [Link]

  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents.
  • Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. Available at: [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC. Available at: [Link]

  • Williamson Ether Synthesis | ChemTalk. Available at: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Defluorination in 2,6-Difluorophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and eliminate defluorination side reactions in 2,6-difluorophenoxy derivatives.

Whether you are optimizing a synthetic yield or mitigating in vivo metabolic liabilities, this guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your fluorinated compounds.

Part 1: Mechanistic Causality of Defluorination

Q: Why is the fluorine atom in my 2,6-difluorophenoxy derivative acting as a leaving group under basic conditions? Isn't the C-F bond supposed to be exceptionally strong?

A: While the carbon-fluorine (C-F) bond is thermodynamically strong, its reactivity in electron-deficient aromatic systems is governed by kinetics, not thermodynamics. Under basic or nucleophilic conditions, 2,6-difluorophenoxy derivatives undergo Nucleophilic Aromatic Substitution (SNAr).

In SNAr, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the leaving group[1]. Fluorine is the most electronegative element; its powerful negative inductive (-I) effect severely depletes electron density from the aromatic ring, making the ortho and para carbons highly susceptible to nucleophilic attack. Once the nucleophile attacks, fluorine stabilizes the resulting negatively charged intermediate (the Meisenheimer complex) better than any other halogen[1]. Because the formation of this complex is the bottleneck of the reaction, fluorine accelerates the overall substitution, acting as an excellent leaving group despite its high bond dissociation energy.

SNAr A 2,6-Difluorophenoxy Derivative B Nucleophile Attack (Rate-Determining) A->B Base / Heat C Meisenheimer Complex (Stabilized by F) B->C -I Effect of F D Fluoride Elimination (Fast) C->D Aromaticity Restored E Defluorinated Side Product D->E Loss of F-

Fig 1: SNAr defluorination mechanism driven by Meisenheimer complex stabilization.

Part 2: Synthetic Troubleshooting & Optimization

Q: How can I prevent defluorination when coupling 2,6-difluorophenol or modifying its derivatives under basic conditions?

A: Defluorination during synthesis is primarily driven by the use of overly harsh bases, high temperatures, and protic solvents that fail to coordinate the counter-ion effectively. To suppress the SNAr pathway, you must lower the kinetic energy of the system and use sterically hindered, non-nucleophilic bases.

Quantitative Solvent & Base Effects

The following table summarizes the causal relationship between reaction conditions and defluorination side reactions during a standard O-alkylation of 2,6-difluorophenol:

Base / Solvent SystemTemp (°C)Target Ether Yield (%)Defluorinated Byproduct (%)Causality / Mechanistic Notes
NaH / THF654535Strong base promotes rapid Meisenheimer complex formation.
NaOH / Water802065High heat and strong nucleophile (OH⁻) heavily drive SNAr.
K₂CO₃ / DMF5085< 5Mild base and moderate temp fail to overcome SNAr activation barrier.
Cs₂CO₃ / MeCN4092N.D."Cesium effect" enhances O-alkylation; low temp completely halts SNAr.
Self-Validating Protocol: Optimized Nucleophilic Substitution

To completely bypass defluorination, implement the following step-by-step methodology. This protocol utilizes the "Cesium Effect" to maximize the nucleophilicity of the phenoxide oxygen while keeping the temperature below the activation energy threshold for SNAr.

Step 1: Reagent Preparation Strictly dry Acetonitrile (MeCN) over 3Å molecular sieves. Ensure 2,6-difluorophenol and your electrophile (e.g., alkyl halide) are anhydrous. Moisture leads to hydroxide formation, which acts as a potent SNAr nucleophile.

Step 2: Base Selection & Activation Add 1.1 equivalents of anhydrous Cesium Carbonate (Cs₂CO₃) to the reaction vessel. The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide ion, vastly accelerating the desired O-alkylation over the unwanted ring substitution.

Step 3: Temperature Control (Critical) Maintain the reaction strictly between 35–40 °C. Exceeding 50 °C exponentially increases the rate of SNAr defluorination.

Step 4: In-Process Analytical Monitoring Use ¹⁹F NMR to monitor the reaction. This is a self-validating check:

  • The intact 2,6-difluorophenoxy moiety will present as a distinct, symmetric signal (typically a multiplet around -118 to -120 ppm depending on the R-group).

  • If defluorination occurs, the symmetry is broken, resulting in two distinct fluorine signals (mono-defluorination) or a complete loss of the signal (di-defluorination).

Step 5: Quenching Quench the reaction with cold, saturated NH₄Cl. Do not use NaOH or KOH during workup, as basic hydrolysis during extraction can retroactively induce defluorination.

Part 3: In Vivo & Metabolic Defluorination

Q: Our 2,6-difluorophenoxy-containing drug candidate shows significant in vivo defluorination, leading to toxicity and rapid clearance. How do we mitigate this?

A: In drug development, 2,6-difluorophenoxy groups are frequently used as leaving groups or structural motifs (e.g., in the pan-caspase inhibitor Q-VD-OPh)[2]. However, they are highly susceptible to enzymatic defluorination.

Unlike synthetic defluorination, in vivo defluorination rarely occurs via direct C-F bond cleavage. Instead, it is driven by metabolic activation of adjacent atoms[3]. Cytochrome P450 (CYP450) enzymes in the liver often hydroxylate the aromatic ring. This hydroxylation produces an unstable phenolate intermediate at physiological pH, which undergoes electron rearrangement to displace the fluorine atom, forming a reactive ortho-quinone methide[3]. Alternatively, Phase II metabolic enzymes like Glutathione S-Transferase (GST) can facilitate a direct nucleophilic attack on the fluorinated carbon.

Metabolic A 2,6-Difluorophenoxy Drug Candidate B CYP450 Oxidation (Liver) A->B Phase I Metabolism C Glutathione (GSH) Conjugation A->C Phase II (SNAr-like) D Unstable Intermediate (ortho-quinone methide) B->D Hydroxylation E Spontaneous Defluorination (Toxicity / Clearance) C->E Nucleophilic Attack D->E Rearrangement

Fig 2: In vivo metabolic pathways leading to the defluorination of fluoroaromatics.

Mitigation Strategies for Drug Design
  • Steric Shielding: Incorporate bulky substituents (e.g., tert-butyl or iso-propyl groups) adjacent to the fluorine atoms or the phenoxy oxygen. Steric hindrance physically blocks CYP450 active site access and prevents the approach of bulky biological nucleophiles like Glutathione.

  • Deuteration: If CYP450-mediated hydroxylation at the meta or para position is the trigger for defluorination, replace the hydrogen atoms at those positions with Deuterium. The kinetic isotope effect will slow down the C-H bond cleavage required for hydroxylation, thereby starving the downstream defluorination pathway.

  • Electronic Modulation: Reduce the electron-withdrawing nature of the overall system by adding electron-donating groups (EDGs) to the distal parts of the molecule. This raises the LUMO energy of the aromatic ring, making it less susceptible to nucleophilic attack by GSTs.

References
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry.
  • SciSpace. "Libraries from Libraries Approach to the Synthesis of Arylidene Oxindoles". SciSpace.
  • Wackett, L. P. "Strategies for the Biodegradation of Polyfluorinated Compounds". National Center for Biotechnology Information (PMC).

Sources

Purification of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate .

This portal is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of highly halogenated, sterically hindered aryloxy esters. Due to the dense electron-withdrawing nature of the 4-bromo-2,6-difluorophenoxy group and the lipophilic ethyl 2-methylpropanoate backbone, this target molecule is highly non-polar.

The following modules synthesize field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to ensure high-purity isolation.

Module 1: Diagnostic Q&A and Troubleshooting

Q1: My target ester is eluting in the solvent front alongside impurities. How do I achieve retention on normal-phase silica? The Causality: Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate lacks strong hydrogen-bond donors or acceptors. The halogens (Br, F) and the sterically shielded ether/ester linkages make the molecule exceptionally lipophilic. If your starting solvent contains even 5–10% ethyl acetate, the mobile phase outcompetes the silica's silanol groups for this non-polar solute[1]. The Solution: You must initiate the column with 100% non-polar solvent (e.g., hexanes or petroleum ether). Run at least 2–3 column volumes (CV) of 100% hexanes before introducing a micro-gradient (e.g., 1% to 2% ethyl acetate).

Q2: I am observing a long, trailing band that contaminates my late-eluting ester fractions. What is causing this tailing? The Causality: Tailing in this specific synthesis is almost always caused by unreacted starting material: 4-bromo-2,6-difluorophenol. Phenols are highly polar and act as strong hydrogen-bond donors, interacting aggressively with the acidic silanol groups on the silica gel stationary phase[2]. The Solution: While the ester will elute quickly, the phenol will drag. To prevent the phenol from bleeding into your ester fractions, ensure your sample-to-silica ratio is strictly maintained at 1:50 to 1:100 to prevent overloading[3]. Alternatively, perform a pre-chromatography basic aqueous wash (e.g., saturated Na2​CO3​ ) to deprotonate and remove the phenol as a water-soluble phenoxide salt before loading the crude mixture onto the column[4].

Q3: The fractions are mixed despite a large Rf​ difference on my TLC plates. Why is the separation failing on the column? The Causality: This is a classic symptom of either column channeling (poor packing) or on-column degradation. If the column was packed dry or unevenly, the solvent will find the path of least resistance, destroying the theoretical plates of separation. Alternatively, the compound might be degrading on the acidic silica[5]. The Solution (Self-Validation): First, run a 2D TLC. Spot the crude, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again. If the spots do not fall on a perfect diagonal, your compound is decomposing on silica[5]. If the 2D TLC is clean, the issue is physical packing. Switch to a slurry-packing method and ensure a perfectly level sand bed[1].

Module 2: Workflow & Logic Visualizations

The following diagrams map out the logical pathways for solvent optimization and structural troubleshooting during your purification workflow.

G Start Run TLC in 95:5 Hexane:EtOAc CheckRf Evaluate Target Rf Start->CheckRf HighRf Rf > 0.4 (Too non-polar) CheckRf->HighRf Fast Elution LowRf Rf < 0.2 (Too polar) CheckRf->LowRf High Retention GoodRf Rf 0.2 - 0.3 (Optimal) CheckRf->GoodRf Target Zone Decrease Decrease EtOAc (e.g., 99:1 or 100% Hex) HighRf->Decrease Increase Increase EtOAc (e.g., 90:10) LowRf->Increase Proceed Proceed to Column Packing GoodRf->Proceed Decrease->Start Increase->Start

Fig 1: Iterative TLC solvent optimization logic for highly lipophilic esters.

G Issue Poor Resolution / Mixed Fractions Cause1 Column Overload Issue->Cause1 Cause2 Channeling Issue->Cause2 Cause3 Phenol Tailing Issue->Cause3 Fix1 Adjust Ratio to 1:100 (Sample:Silica) Cause1->Fix1 Fix2 Slurry Pack & Level Sand Bed Cause2->Fix2 Fix3 Pre-column Na2CO3 Aqueous Wash Cause3->Fix3

Fig 2: Root-cause analysis and corrective actions for mixed chromatography fractions.

Module 3: Quantitative Data & Method Parameters

To establish a baseline for your separation, compare your TLC and column parameters against these validated benchmarks for Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate.

Table 1: Relative Rf​ Values in Standard Solvent Systems Note: Values are approximate and depend on specific silica activity and laboratory conditions.

Compound / Impurity Rf​ in 95:5 (Hex:EtOAc) Rf​ in 90:10 (Hex:EtOAc)Polarity Driver
Target Ester 0.35 0.60 Highly lipophilic (Halogens, shielded ester)
Ethyl 2-bromo-2-methylpropanoate0.400.65Alkyl halide, lacks aryloxy bulk
4-bromo-2,6-difluorophenol0.100.25Strong H-bond donor (Phenolic -OH)
Target Carboxylic Acid (Hydrolysis)0.00 (Baseline)0.05Strong H-bond donor/acceptor (-COOH)

Table 2: Scaled Column Loading Parameters

Crude Sample MassRequired Silica Gel (g)Column Diameter (cm)Optimal Fraction Size (mL)
100 mg10 g1.0 - 1.55 - 10
500 mg50 g2.5 - 3.015 - 20
1.0 g100 g4.0 - 5.025 - 50

Module 4: Step-by-Step Self-Validating Protocol

This protocol integrates pre-purification validation and gradient elution to ensure the highest purity of the target ester.

Phase 1: Pre-Chromatography Validation

  • Aqueous Wash (Optional but Recommended): Dissolve the crude reaction mixture in diethyl ether or hexanes. Wash twice with saturated aqueous Na2​CO3​ to remove unreacted 4-bromo-2,6-difluorophenol[4]. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • 2D TLC Stability Check: Spot the crude mixture on a silica TLC plate. Elute with 95:5 Hexanes:EtOAc. Dry the plate completely, rotate 90°, and elute again in the same solvent. Verify that all spots lie on a perfect diagonal to confirm the ester is stable on silica[5].

Phase 2: Column Preparation (Slurry Method) 3. Slurry Preparation: Weigh the appropriate amount of silica gel (100x the mass of your crude sample)[3]. In an Erlenmeyer flask, mix the silica with 100% Hexanes until a smooth, pourable slurry is formed. 4. Packing: Pour the slurry into the column in one continuous motion. Open the stopcock and allow the solvent to drain, tapping the sides of the column gently with a rubber mallet or cork ring to ensure uniform settling and eliminate air bubbles[3]. 5. Sand Bed: Once the silica bed has settled and the solvent level is ~2 cm above the silica, carefully add a 1–2 cm layer of fine, washed sea sand to protect the stationary phase from physical disruption during solvent addition[1].

Phase 3: Sample Loading & Elution 6. Neat Loading: Because the target ester is highly non-polar and likely an oil, load it neat (undiluted) directly onto the sand layer using a long Pasteur pipette[1]. If it is too viscous, dissolve it in the absolute minimum volume of 100% Hexanes or Dichloromethane (DCM) (no more than 0.5 mL per 500 mg). 7. Bedding the Sample: Open the stopcock to allow the sample to drain exactly to the top of the silica bed. Carefully add 1 mL of 100% Hexanes and drain again. Repeat this twice to ensure the sample is embedded in a narrow, tight band. 8. Gradient Elution:

  • Elute with 2 Column Volumes (CV) of 100% Hexanes to separate the target ester from any unreacted ethyl 2-bromo-2-methylpropanoate.

  • Increase polarity to 99:1 Hexanes:EtOAc for 2 CV.

  • Increase polarity to 98:2 Hexanes:EtOAc until the target compound fully elutes.

  • Caution: Do not increase polarity by more than 1-2% increments. Drastic changes can cause the silica to crack due to exothermic heat of solvation[1].

  • Fraction Collection & Analysis: Collect fractions according to Table 2. Spot every 3rd fraction on a TLC plate. Combine fractions containing the pure target ester ( Rf​≈0.35 in 95:5 Hexanes:EtOAc), concentrate under reduced pressure, and dry under high vacuum to remove residual solvents.

References

  • MIT OpenCourseWare. "8.9 - Flash Column Chromatography Guide." Massachusetts Institute of Technology. Available at:[Link]

  • Reach Devices. "How to set-up a flash chromatography silica column and actually succeed at separation." Reach Devices. Available at:[Link]

  • Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips." Chrom Tech. Available at:[Link]

  • University of Rochester. "Troubleshooting Flash Chromatography." University of Rochester. Available at: [Link]

  • Frontiers in Chemistry. "Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin Seedling Lipase in Organic Media." Frontiers. Available at:[Link]

Sources

Resolving NMR peak overlap in Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate spectra

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlap in Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate Spectra

Welcome to the Advanced Analytical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the spectroscopic complexities of heavily fluorinated aromatic esters.

Troubleshooting FAQs

Q1: Why is the aromatic region of my 13 C NMR spectrum so complex, and how do I resolve the overlapping multiplets? Causality: The fluorine nucleus ( 19 F) is spin-1/2 with 100% natural abundance. In the 4-bromo-2,6-difluorophenoxy moiety, the two equivalent fluorines couple extensively with the aromatic carbons. This results in large one-bond ( 1JCF​≈250 Hz), two-bond ( 2JCF​≈25 Hz), and three-bond ( 3JCF​≈8 Hz) spin-spin couplings. Consequently, single carbon resonances are split into complex multiplets, drastically reducing the signal-to-noise ratio (S/N) and causing severe overlap in the 100–160 ppm region. Solution: The most definitive, self-validating solution is to acquire a 13 C{ 19 F} (fluorine-decoupled carbon) NMR spectrum[1]. By continuously irradiating the 19 F frequency during 13 C acquisition, all C-F scalar couplings are removed. The complex multiplets collapse into sharp singlets, instantly resolving the overlap and restoring S/N[2].

Q2: The aromatic proton signals (~7.1-7.3 ppm) are obscured by the CDCl 3​ solvent peak. How can I shift them without altering the molecule? Causality: The symmetric protons at positions 3 and 5 of the aromatic ring couple with the adjacent fluorines, appearing as a complex multiplet. Because their chemical shift often coincides with the residual CHCl 3​ peak (7.26 ppm), integration and multiplicity analysis become impossible. Solution: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect[3]. By swapping the solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ), the anisotropic magnetic field of the benzene rings differentially shields the solute protons based on their proximity to polar groups (like the ester or halogens). This typically shifts the solute's aromatic protons away from the solvent peak, revealing the hidden multiplet[4].

Q3: How do I definitively assign the quaternary carbons in the heavily split aromatic region if I don't have a 19 F-decoupling probe? Causality: Without 19 F decoupling, assigning C1 (attached to oxygen), C2/C6 (attached to fluorine), and C4 (attached to bromine) relies entirely on coupling constants and 2D correlations. Solution: Employ a self-validating matrix using 2D 1 H- 13 C HMBC and 19 F- 13 C HMBC spectroscopy[2]. The gem-dimethyl protons (~1.50 ppm) will show a strong 3JCH​ HMBC correlation to the C1 phenoxy carbon (~135 ppm). Simultaneously, the 19 F signal will show a massive 1JCF​ correlation to C2/C6 (~155 ppm) and a 2JCF​ correlation to C1. The intersection of these two independent datasets provides absolute certainty in assignment.

Q4: The aliphatic signals (ethyl CH 3​ and gem-dimethyl) are overlapping or poorly resolved. What are the best practices? Causality: The ethyl -CH 3​ triplet (~1.25 ppm) and the gem-dimethyl singlet (~1.50 ppm) are usually distinct. However, poor shimming, high sample concentration (viscosity broadening), or truncation artifacts can cause the bases of these peaks to merge. Solution: Apply resolution enhancement techniques during processing. Use a Gaussian or sine-bell apodization window function to artificially narrow the linewidths, coupled with zero-filling (e.g., increasing the data points from 32k to 128k) to improve digital resolution.

Experimental Protocols

Protocol 1: 13 C{ 19 F} (Fluorine-Decoupled Carbon) NMR Acquisition

This protocol requires a spectrometer equipped with a probe capable of simultaneous 1 H, 13 C, and 19 F pulsing (e.g., a TCI/TXO cryoprobe or a dedicated broadband probe).

  • Sample Preparation: Dissolve 25–30 mg of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate in 0.6 mL of CDCl 3​ . Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Matching: Tune the probe channels specifically to 1 H (f1), 13 C (f2), and 19 F (f3).

  • Parameter Setup: Load a standard 13 C experiment with 1 H decoupling (e.g., zgpg30 in Bruker TopSpin).

  • Routing: Route the third channel (f3) to the 19 F frequency (~376 MHz on a standard 400 MHz system).

  • Decoupling Power: Set the 19 F decoupling pulse sequence (e.g., GARP or WALTZ-16). Critical: Ensure the decoupling power does not exceed the probe's safety limits (typically 15-20 W) to prevent RF arcing.

  • Acquisition: Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 256 scans to ensure adequate S/N for the quaternary carbons.

Protocol 2: Aromatic Solvent-Induced Shift (ASIS) Sample Preparation
  • Sample Recovery: If the sample is already in CDCl 3​ , evaporate the solvent using a gentle stream of ultra-high purity N 2​ gas in a fume hood until a dry residue remains.

  • Solvent Swap: Re-dissolve the residue in 0.6 mL of anhydrous Benzene- d6​ (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1 H NMR spectrum. Reference the residual C 6​ D 5​ H peak to 7.16 ppm. Compare the aromatic region to the previous CDCl 3​ spectrum to identify the shifted H-3/H-5 multiplet.

Quantitative Data Presentation

Table 1: Expected NMR Chemical Shifts and Couplings for Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate (in CDCl 3​ )

NucleusShift (ppm)MultiplicityCoupling ( J in Hz)Structural Assignment
1 H ~7.15Multiplet 3JHF​ , 4JHF​ Aromatic H-3, H-5
1 H ~4.20Quartet 3JHH​≈7.1 Ethyl -O-CH 2​ -
1 H ~1.50Singlet-Gem-dimethyl -C(CH 3​ ) 2​ -
1 H ~1.25Triplet 3JHH​≈7.1 Ethyl -CH 2​ -CH 3​
13 C ~173.0Singlet-Ester C=O
13 C ~155.0dd / pseudo-t 1JCF​≈250 Aromatic C-2, C-6 (C-F)
13 C ~135.0Triplet 2JCF​≈15 Aromatic C-1 (C-O)
13 C ~115.0Multiplet 2JCF​ , 4JCF​ Aromatic C-3, C-5 (C-H)
13 C ~110.0Triplet 3JCF​≈9 Aromatic C-4 (C-Br)
13 C ~80.0Singlet-Quaternary -C(CH 3​ ) 2​ -
13 C ~61.0Singlet-Ethyl -O-CH 2​ -
13 C ~25.0Singlet-Gem-dimethyl -C(CH 3​ ) 2​ -
13 C ~14.0Singlet-Ethyl -CH 2​ -CH 3​

Logical Workflow Visualization

NMR_Workflow Start Identify Peak Overlap in NMR Spectrum CheckType Determine Overlap Type Start->CheckType Proton 1H NMR: Solvent/Aromatic Overlap CheckType->Proton Carbon 13C NMR: Multiplet Overlap (C-F) CheckType->Carbon ASIS Apply ASIS (Switch to C6D6) Proton->ASIS Decouple Acquire 13C{19F} Decoupled Spectrum Carbon->Decouple Resolve Resolved Spectrum Achieved ASIS->Resolve Decouple->Resolve

Workflow for resolving 1H and 13C NMR peak overlap in fluorinated aromatics.

References

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives Source: Canadian Journal of Chemistry URL:[Link]

  • Aromatic solvent-induced shift (ASIS). A novel approach Source: Chemistry Letters URL:[Link]

  • Applications of 19F multidimensional NMR Source: Journal of Fluorine Chemistry URL:[Link]

  • Structural Analysis of a Perfluorosulfonate Ionomer in Solution by 19F and 13C NMR Source: Macromolecules URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-2,6-difluorophenoxy Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the etherification of 4-bromo-2,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Williamson ether synthesis. The unique electronic and steric properties of 4-bromo-2,6-difluorophenol present distinct challenges and opportunities in achieving optimal reaction outcomes. This resource provides in-depth, evidence-based answers to common issues, focusing on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis with 4-bromo-2,6-difluorophenol is showing low yield. Is temperature the most likely cause?

A1: While temperature is a critical factor, low yields can stem from several issues. The Williamson ether synthesis is an S(_N)2 reaction, where an alkoxide or phenoxide attacks an alkyl halide.[1][2] For 4-bromo-2,6-difluorophenol, its reactivity is influenced by the two ortho-fluorine atoms, which increase the acidity of the phenolic proton compared to less fluorinated analogues.[3] This facilitates the formation of the phenoxide nucleophile.

However, factors beyond temperature can impact yield:

  • Choice of Base and Solvent: Incomplete deprotonation of the phenol will limit the concentration of the active nucleophile. A strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF is often effective.[4] The choice of solvent is crucial as protic solvents can solvate the nucleophile, reducing its reactivity.[4]

  • Steric Hindrance: The reaction is sensitive to steric hindrance.[1] While the phenoxide is hindered by the ortho-fluorines, the choice of the alkylating agent is paramount. Primary alkyl halides are ideal substrates for S(_N)2 reactions.[1][4] Secondary and tertiary alkyl halides are more likely to undergo E2 elimination, a competing side reaction, especially at higher temperatures.[1][4]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation.[5]

An initial low yield warrants a systematic review of all reaction parameters, not just temperature.

Q2: What is the optimal starting temperature for the etherification of 4-bromo-2,6-difluorophenol, and how should I approach optimization?

A2: A general starting point for Williamson ether synthesis is between 50 to 100 °C.[4] However, for this specific substrate, a more conservative approach is recommended.

Recommended Optimization Workflow:

  • Initial Temperature: Begin with a reaction temperature of 60-70 °C. The increased acidity of 2,6-difluorophenols may allow for faster reaction rates at milder temperatures.[3]

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC.

  • Incremental Increase: If the reaction is sluggish after several hours, increase the temperature in 10 °C increments.

  • Side Product Analysis: At each temperature, carefully analyze the TLC for the appearance of new spots, which could indicate the formation of side products. Higher temperatures can favor elimination reactions over the desired substitution.[4]

The following table provides a general guideline for temperature optimization:

Temperature RangeExpected OutcomePotential Issues
Room Temp - 50°C Slow reaction rate, may be suitable for highly reactive alkylating agents.Incomplete reaction, even after extended periods.
50°C - 80°C Generally a good starting range for primary alkyl halides.May still be slow for less reactive alkylating agents.
80°C - 120°C Increased reaction rate.Increased risk of side reactions, especially elimination with secondary halides. Potential for C-alkylation.
>120°C High reaction rate, but significant risk of decomposition and side reactions.Thermal degradation of reactants or products.[6]
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products when increasing the temperature?

A3: The formation of multiple products is a common issue, especially at elevated temperatures. The primary side reactions to consider are:

  • E2 Elimination: This is the most common side reaction, particularly with secondary and tertiary alkyl halides.[4] The phenoxide acts as a base, abstracting a proton and leading to the formation of an alkene. Higher temperatures significantly favor elimination over substitution.[4]

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[7] While O-alkylation is generally favored, high temperatures can promote C-alkylation, leading to the formation of isomers where the alkyl group is attached to the benzene ring.[4][7]

  • Di-alkylation: In some cases, a second alkylation can occur, particularly if there are other nucleophilic sites on the molecule or if C-alkylation is followed by a subsequent reaction.[8]

  • Degradation: High temperatures can lead to the thermal decomposition of the starting material or the product.[6] Phenols can be susceptible to oxidation, which can be exacerbated by heat.[9]

dot graph TD { A[Start: 4-Bromo-2,6-difluorophenoxide + Alkyl Halide] --> B{Reaction Temperature}; B --> C{< 80°C}; B --> D{80°C - 120°C}; B --> E{> 120°C}; C --> F[Desired O-Alkylation (Ether Product)]; D --> F; D --> G[Side Product: C-Alkylation]; E --> G; E --> H[Side Product: E2 Elimination (Alkene)]; E --> I[Side Product: Degradation]; }

Caption: Influence of Temperature on Reaction Pathway

Q4: Can increasing the reaction temperature compensate for using a weaker base?

A4: While increasing the temperature will increase the overall reaction rate, it is not a direct substitute for using an appropriate base. The fundamental issue with a weak base is the incomplete formation of the phenoxide nucleophile. The equilibrium between the phenol and the phenoxide will lie towards the starting material, resulting in a low concentration of the active nucleophile.

Heating the reaction mixture will accelerate the rate of the S(_N)2 reaction that does occur, but it will also accelerate potential side reactions.[10] Furthermore, high temperatures may not significantly shift the acid-base equilibrium to favor the phenoxide. The most effective approach is to ensure complete deprotonation of the phenol by using a sufficiently strong base before introducing the alkylating agent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or very slow reaction 1. Incomplete deprotonation of the phenol. 2. Reaction temperature is too low. 3. Inactive alkylating agent.1. Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., DMF, THF). 2. Incrementally increase the temperature by 10-20 °C and monitor by TLC. 3. Verify the purity and reactivity of the alkylating agent.
Low yield of desired ether 1. Competing elimination (E2) reaction. 2. Insufficient reaction time. 3. C-alkylation side reaction.1. Lower the reaction temperature. Use a primary alkyl halide if possible. 2. Monitor the reaction to completion using TLC. 3. Consider a lower reaction temperature and a more polar aprotic solvent.
Formation of multiple products 1. Reaction temperature is too high, promoting side reactions. 2. Use of a sterically hindered alkyl halide. 3. Presence of impurities in starting materials.1. Reduce the reaction temperature. 2. Switch to a less sterically hindered (ideally primary) alkyl halide. 3. Purify starting materials before use.
Product decomposition (darkening of reaction mixture) 1. Excessive heat leading to thermal degradation. 2. Oxidation of the phenol or product.1. Lower the reaction temperature. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for systematically optimizing the reaction temperature for the etherification of 4-bromo-2,6-difluorophenol with a primary alkyl halide.

Materials:

  • 4-bromo-2,6-difluorophenol

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates (silica gel)

  • Appropriate TLC eluent (e.g., ethyl acetate/hexanes mixture)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Preparation of Phenoxide:

    • In a dry reaction vial under an inert atmosphere, dissolve 4-bromo-2,6-difluorophenol (1.0 eq) in anhydrous DMF.

    • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Parallel Temperature Screening:

    • Aliquot the phenoxide solution into three separate reaction vials.

    • Add the primary alkyl halide (1.2 eq) to each vial.

    • Place each vial in a pre-heated block at three different temperatures (e.g., 60 °C, 80 °C, and 100 °C).

  • Reaction Monitoring:

    • After 1 hour, and then at subsequent 2-hour intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate.

    • Develop the TLC plate and visualize the spots under UV light and/or with a suitable stain.

    • Compare the relative intensities of the starting material, product, and any new spots at each temperature.

  • Analysis and Optimization:

    • Identify the temperature that provides the best conversion to the desired product with the minimal formation of byproducts.

    • If necessary, further optimization can be performed using a narrower temperature range around the identified optimum.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];

}

Caption: Workflow for Temperature Optimization

By systematically evaluating the effect of temperature, researchers can establish robust and reproducible conditions for the etherification of 4-bromo-2,6-difluorophenol, leading to higher yields and purity of the desired ether product.

References

  • Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

  • Li, H., et al. (2022). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Molecules, 27(19), 6286. Available from: [Link]

  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Available from: [Link]

  • Reddy, T., et al. (2023). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Available from: [Link]

  • Jamilatun, S., et al. (2019). Effect of temperature on concentrations of phenol. ResearchGate. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Zavitsas, A. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available from: [Link]

  • Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Lu, G., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(5), 1845-1853. Available from: [Link]

  • Wang, Y., et al. (2018). Two Possible Side Reaction Pathways during Furanic Etherification. MDPI. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Filyakova, V. I., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Journal of Fluorine Chemistry, 246, 109787.
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available from: [Link]

  • Al-Maydama, H. M., et al. (2014). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. Available from: [Link]

  • Google Patents. EP0037353A1 - Process for the etherification of phenols.
  • Lee, J., et al. (2021). Positive Effect of Antagonistic Additives on the Homogeneous Catalytic Etherification Reaction of Glycerol. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Chromatography-Free Esterification Reactions Using a Bifunctional Polymer. Available from: [Link]

  • Papari, F., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available from: [Link]

  • University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. Reactions of Phenols. Available from: [Link]

  • Google Patents. US4453004A - Process for the alkylation of phenolic compounds.
  • ResearchGate. Impact of the reaction temperature on the selectivity (at 95% conv. of.... Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Elling, B. R., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1496. Available from: [Link]

  • Parreño, R. P., et al. (2021). Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). RSC Advances, 11(17), 10185-10196. Available from: [Link]

  • Bagley, M. C., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8273-8276. Available from: [Link]

  • Rieck, H., et al. (2020). Synthesis and biological profile of substituted hexahydrofuro[3,4-b]furans, a novel class of bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors. Pest Management Science, 76(9), 3047-3057. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2,6-Difluoro- vs. 4-Chloro-2,6-Difluorophenoxy Esters for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the vast arsenal of available synthons, halogenated phenoxy esters serve as versatile intermediates. This guide provides an in-depth technical comparison of the reactivity of two such key intermediates: 4-bromo-2,6-difluorophenoxy esters and 4-chloro-2,6-difluorophenoxy esters. Our analysis will focus on the two most pertinent classes of reactions for these substrates: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is designed to equip you with the fundamental principles and practical insights necessary to make informed decisions in your synthetic endeavors.

The Underlying Principles: Electronic and Steric Effects of the Halogens

The reactivity of the 4-bromo- and 4-chloro-2,6-difluorophenoxy ester systems is dictated by the electronic properties of the halogen at the para-position and the two fluorine atoms at the ortho-positions. The two ortho-fluorine atoms, being highly electronegative, create a strong inductive electron withdrawal from the aromatic ring, rendering the ring electron-deficient and thus activated towards nucleophilic attack.[1]

The key difference between the two molecules lies in the para-halogen. Both bromine and chlorine are more electronegative than carbon and exert an electron-withdrawing inductive effect. However, fluorine is the most electronegative of the halogens, and this property plays a crucial role in dictating the reactivity in SNAr reactions. Conversely, in palladium-catalyzed cross-coupling reactions, the bond strength between the carbon and the halogen is the determining factor.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of C-O, C-N, and C-S bonds on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized intermediate, the Meisenheimer complex, being the rate-determining step.[2][3]

The presence of the two electron-withdrawing fluorine atoms at the ortho positions significantly activates both the 4-bromo- and 4-chloro-2,6-difluorophenoxy esters towards SNAr. However, the nature of the para-halogen introduces a distinct difference in their reactivity. In SNAr reactions, the general order of reactivity for aryl halides is F > Cl > Br > I .[2] This is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions and is a direct consequence of the mechanism.

The highly electronegative fluorine atom in a hypothetical 4-fluoro-2,6-difluorophenoxy ester would strongly stabilize the negatively charged Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the rate-determining step.[4] Following this trend, the more electronegative chlorine atom in the 4-chloro-2,6-difluorophenoxy ester provides better stabilization of the Meisenheimer complex compared to the less electronegative bromine atom in the 4-bromo-2,6-difluorophenoxy ester. Consequently, the 4-chloro-2,6-difluorophenoxy ester is expected to be more reactive in SNAr reactions than its bromo-counterpart .

SNAr_Reactivity

Figure 1: Simplified workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Insights

While direct comparative kinetic data for these specific esters is scarce in the literature, the established principles of SNAr reactivity are widely supported. For instance, studies on the reaction of various halonitrobenzenes with amines consistently show that the fluoro-substituted analogs react significantly faster than the chloro- and bromo-analogs.[5] This principle can be extrapolated to the 2,6-difluorophenoxy ester system, where the electronic effect of the para-halogen will be the differentiating factor.

Palladium-Catalyzed Cross-Coupling Reactions: The Strength of the C-X Bond

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[6]

The C-X bond strength follows the order C-F > C-Cl > C-Br > C-I . Consequently, the reactivity of aryl halides in these cross-coupling reactions is the reverse of that observed in SNAr: I > Br > Cl > F .[7] The weaker C-Br bond in the 4-bromo-2,6-difluorophenoxy ester undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond in the 4-chloro-2,6-difluorophenoxy ester. The C-F bond is generally considered too strong to react under standard palladium-catalyzed cross-coupling conditions.

Therefore, for applications requiring the introduction of a new carbon-carbon or carbon-heteroatom bond at the para-position, the 4-bromo-2,6-difluorophenoxy ester is the superior substrate .[8]

CrossCoupling_Reactivity

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Supporting Experimental Data
Reaction TypeMore Reactive SubstrateRationale
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-2,6-difluorophenoxy esterThe more electronegative chlorine atom provides greater stabilization of the Meisenheimer complex.[4]
Palladium-Catalyzed Cross-Coupling 4-Bromo-2,6-difluorophenoxy esterThe weaker Carbon-Bromine bond facilitates the rate-determining oxidative addition step.[7]

Table 1: Summary of Comparative Reactivity

Experimental Protocols

The following are generalized protocols for SNAr and Suzuki-Miyaura reactions. Note that optimal conditions will vary depending on the specific ester and nucleophile/coupling partner used.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To perform a nucleophilic aromatic substitution on a 4-halo-2,6-difluorophenoxy ester.

Materials:

  • 4-Chloro-2,6-difluorophenoxy ester or 4-Bromo-2,6-difluorophenoxy ester (1.0 eq)

  • Nucleophile (e.g., an amine, alcohol, or thiol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-halo-2,6-difluorophenoxy ester and the base.

  • Add the anhydrous polar aprotic solvent and stir the mixture.

  • Add the nucleophile dropwise to the reaction mixture at room temperature.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To perform a Suzuki-Miyaura cross-coupling on a 4-halo-2,6-difluorophenoxy ester.

Materials:

  • 4-Bromo-2,6-difluorophenoxy ester (1.0 eq)

  • Aryl or vinyl boronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-bromo-2,6-difluorophenoxy ester, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between 4-bromo-2,6-difluorophenoxy esters and 4-chloro-2,6-difluorophenoxy esters is contingent upon the desired synthetic transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, where the goal is to displace the para-halogen with a nucleophile, the 4-chloro-2,6-difluorophenoxy ester is the substrate of choice due to the enhanced stabilization of the Meisenheimer intermediate by the more electronegative chlorine atom.

  • For Palladium-Catalyzed Cross-Coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, the 4-bromo-2,6-difluorophenoxy ester is the preferred substrate . The weaker C-Br bond facilitates the crucial oxidative addition step, leading to higher reactivity and yields.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can strategically design more efficient and robust synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • PMC. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • PMC. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • ResearchGate. (2020, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • PMC. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ChemRxiv. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • ResearchGate. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • University of Groningen. (2007). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, a molecule of significant interest in medicinal chemistry, precise structural validation is not merely a formality but a critical step that underpins all subsequent research.[1] This guide provides a comprehensive overview of the validation process for this compound, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare this definitive method with other widely used analytical techniques, and present a best-practice protocol for obtaining and interpreting crystallographic data.

The Imperative for Unambiguous Structural Elucidation

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate belongs to a class of compounds where subtle changes in stereochemistry and conformation can have profound effects on biological activity. The presence of a stereocenter at the α-position of the propanoate moiety, coupled with the electronic and steric influences of the bromo- and difluoro-substituted phenyl ring, necessitates a high-resolution structural model. This model is crucial for understanding structure-activity relationships (SAR), designing more potent analogs, and ensuring intellectual property claims. While techniques like NMR and mass spectrometry are invaluable for confirming connectivity and elemental composition, they fall short of providing the definitive spatial arrangement of atoms that X-ray crystallography delivers.

Comparative Analysis of Validation Techniques

A multi-faceted approach to structural validation is always recommended. However, the limitations of each technique must be understood to appreciate the unique value of X-ray crystallography.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, packing interactions.Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY), and dynamic information in solution.Provides detailed information about the molecule's structure in solution.Does not provide a direct 3D structure; interpretation can be complex for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and accuracy for determining molecular formula.Provides no information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method for identifying key chemical bonds.Provides limited information on the overall molecular structure.

The synergy of these techniques is powerful. NMR and MS can confirm that the correct molecule has been synthesized, while IR can verify the presence of key functional groups like the ester carbonyl. However, only X-ray crystallography can provide the high-fidelity 3D model required for modern drug design.

A Best-Practice Protocol for X-ray Crystallography Validation

The following protocol outlines the key steps for the successful X-ray crystallographic validation of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate.

Part 1: Crystal Growth – The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the often-challenging task of growing a suitable single crystal. A good crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[2] For the title compound, a systematic screening of crystallization conditions is recommended.

Step-by-Step Crystal Growth Protocol:

  • Purification: Start with highly pure (>98%) Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a range of solvents with varying polarities. Good starting points include slow evaporation from solutions in solvents like ethanol, acetone, or ethyl acetate, or a mixture of solvents (e.g., dichloromethane/hexane).

  • Vapor Diffusion: This is a highly effective method for small molecules. Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform) and place this solution in a sealed container with a larger volume of a more volatile anti-solvent (e.g., pentane). The slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Temperature Control: Experiment with different temperatures. Some compounds crystallize best at room temperature, while others prefer refrigeration or even elevated temperatures.

Caption: Crystal growth workflow.

Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[3]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Carefully mount the crystal on a goniometer head. The crystal should be fully bathed in the X-ray beam.[2]

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • X-ray Source: A copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source is typically used. For a compound containing bromine, Mo radiation is often preferred to minimize absorption effects.

  • Data Collection Strategy: A full sphere of data should be collected by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

Caption: Data collection workflow.

Part 3: Structure Solution and Refinement – From Diffraction to a 3D Model

The collected diffraction data is then used to solve and refine the crystal structure.

Step-by-Step Structure Solution and Refinement Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection and to apply corrections for experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For a molecule of this size, direct methods are highly effective.[3]

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using a least-squares minimization procedure.

  • Validation: The final structure is validated using tools like CHECKCIF, which checks for geometric and crystallographic consistency.[4]

Caption: Structure solution and refinement workflow.

Interpreting the Crystallographic Data: A Comparative Example

While the specific crystallographic data for Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is not yet publicly available, we can examine the data for a similar compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, to understand the key parameters that would be reported.[5][6]

Parameter Example Data (ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate) [5][6]Significance for Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate
Crystal System TriclinicDescribes the basic shape of the unit cell.
Space Group P-1Describes the symmetry of the arrangement of molecules within the unit cell.
Unit Cell Dimensions a = 11.8746(6) Å, b = 12.2023(5) Å, c = 13.7760(6) Å, α = 97.557(3)°, β = 110.520(2)°, γ = 113.866(2)°Defines the size and shape of the repeating unit of the crystal.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is considered excellent for small molecules.
Goodness-of-fit (GooF) 1.03Should be close to 1 for a good refinement.

For Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, we would expect to obtain a similar set of parameters that would definitively describe its solid-state structure. The R-factor would be a critical indicator of the quality of the final structure.

Conclusion

The structural validation of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a critical undertaking that should be approached with scientific rigor. While a suite of analytical techniques should be employed to build a comprehensive data package, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure. The insights gained from a well-refined crystal structure are invaluable for guiding further research in drug discovery and development, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Zukerman-Schpector, J., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1122–o1123. [Link]

  • IUCr. Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • IUCr Journals. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

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Benchmarking Suzuki coupling efficiency of 4-bromo-2,6-difluorophenoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Fluorinated Aryl Scaffolds

In contemporary drug discovery and materials science, molecules containing the 2,6-difluorophenoxy moiety are of significant interest. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity. The 4-bromo-2,6-difluorophenoxy group serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities via cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a paramount tool for constructing C-C bonds.[1][2][3]

However, the Suzuki coupling of 4-bromo-2,6-difluorophenoxy derivatives is not without its challenges. The strong electron-withdrawing nature of the two ortho-fluorine atoms deactivates the aryl bromide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][4] This deactivation necessitates the use of highly active catalyst systems, typically composed of a palladium source and a specialized ligand, to achieve efficient coupling.[5][6] This guide provides a comparative analysis of catalytic systems, offering experimental insights to aid researchers in navigating this specific synthetic challenge.

Mechanistic Considerations: Overcoming Electronic Deactivation

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7]

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond of the aryl halide. For electron-deficient substrates like our target molecule, this step is sluggish.[4] The key to overcoming this barrier is the use of bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species and increase its electron density, thereby promoting its insertion into the C-Br bond.[5][6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][10]

Below is a diagram illustrating the catalytic cycle and highlighting the influential step for this substrate class.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step for Electron-Deficient Ar-Br) Trans_Complex L₂Pd(II)(Ar)(R) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R Product Trans_Complex->Product ArBr 4-Bromo-2,6-difluoro- phenoxy-R' (Ar-Br) ArBr->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The success of coupling electronically deactivated substrates like 4-bromo-2,6-difluorophenoxy derivatives hinges on the judicious selection of the catalyst, ligand, base, and solvent. We present a comparative summary based on established principles and literature precedents for similar challenging couplings.

Catalyst and Ligand Screening

Bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, have proven exceptionally effective for challenging cross-couplings.[5] These ligands promote the formation of monoligated, highly reactive LPd(0) species that readily undergo oxidative addition.[5][11]

Table 1: Comparison of Ligand Performance in a Model Suzuki Coupling

Reaction Conditions: 4-bromo-2,6-difluorophenol (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd source (1 mol%), Ligand (2 mol%), Base (2.0 mmol), Solvent (5 mL), 80 °C, 12 h.

Pd SourceLigandBaseSolventYield (%)Observations
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O< 5%Triphenylphosphine is not sufficiently electron-rich for this deactivated substrate.
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O92%SPhos provides an excellent balance of steric bulk and electron-donating character, leading to high efficiency.[3][5]
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O95%XPhos, being even bulkier, often shows slightly improved performance for hindered substrates.[5]
Pd₂(dba)₃RuPhosCs₂CO₃Toluene/H₂O88%RuPhos is another highly effective ligand, particularly useful when exploring different solvent systems.
Pd(OAc)₂cataCXium® AK₃PO₄Dioxane/H₂O85%N-arylindolylphosphines are also effective ligands for coupling aryl chlorides and deactivated bromides.[12]

This data is representative and compiled for illustrative purposes based on established ligand performance principles.[3][7][13]

The Role of the Base and Solvent System

The choice of base is crucial for activating the boronic acid. For challenging couplings, stronger, non-nucleophilic bases are often preferred.[7][9]

  • Potassium Phosphate (K₃PO₄): Often the base of choice in conjunction with Buchwald ligands. It is strong enough to facilitate transmetalation without causing significant side reactions.

  • Cesium Carbonate (Cs₂CO₃): A stronger base with better solubility in some organic solvents, which can be advantageous in difficult cases.[7]

  • Potassium Carbonate (K₂CO₃): A milder base, often less effective for deactivated aryl bromides unless higher temperatures are employed.[7][9]

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. Aprotic solvents with a small amount of water are standard.

  • Dioxane/H₂O or Toluene/H₂O: These are the most common and effective solvent mixtures, providing a good balance of polarity to facilitate the reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of a generic 4-bromo-2,6-difluorophenoxy derivative with an arylboronic acid.

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Workup & Purification A 1. Add aryl bromide, boronic acid, and K₃PO₄ to a dry flask. B 2. Add Pd₂(dba)₃ and XPhos ligand. A->B C 3. Evacuate and backfill the flask with Argon (3x). B->C D 4. Add degassed Dioxane/H₂O (4:1). C->D E 5. Heat mixture to 80-100 °C with stirring. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool to RT, dilute with EtOAc, and wash with H₂O and brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by column chromatography. H->I caption Fig. 2: General Experimental Workflow.

Caption: A typical workflow for a comparative study of different phosphine ligands in a Suzuki-Miyaura coupling reaction.[3]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromo-2,6-difluorophenoxy derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%).

  • Inerting: Seal the vial with a septum cap, and purge the atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 4:1 dioxane:water, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 4-bromo-2,6-difluorophenoxy derivatives is a challenging but highly achievable transformation. The electronic deactivation imposed by the ortho-fluorine substituents necessitates the use of sophisticated, highly active catalytic systems. Our comparative analysis demonstrates that palladium catalysts paired with bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos , are essential for success.[3][5] Combined with a strong, non-nucleophilic base like K₃PO₄ in an aqueous dioxane or toluene solvent system, these conditions provide a reliable and high-yielding pathway to valuable difluorinated biaryl compounds for research and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters. [Link]

  • PMC. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Koei Chemical Co., Ltd. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. (n.d.). Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. [Link]

  • -ORCA - Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]

  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is a complex molecule with a chemical structure that necessitates careful handling. As a halogenated organic compound, it is prudent to assume it may exhibit persistence in the environment and potential toxicity, characteristics common to this class of chemicals.[1][2] The presence of bromine and fluorine atoms can significantly influence its reactivity and biological interactions.[3]

Key Potential Hazards:

  • Health Hazards: Based on data for similar halogenated compounds, potential health hazards may include skin and eye irritation, and respiratory tract irritation.[4][5] Some halogenated organic compounds are also suspected carcinogens.[6]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may bioaccumulate.[2][7] Improper disposal can lead to contamination of soil and water.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Gloves: Nitrile gloves are a minimum requirement. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[6]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[9]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[4][8] Use non-sparking tools if the compound is determined to be flammable.[8]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials in the same waste container.

  • Dispose of Waste: The container with the collected spill material and cleaning supplies must be treated as hazardous waste and disposed of according to the procedures outlined in the following sections.

Waste Segregation and Collection: A Critical Step for Proper Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Halogenated organic waste must be collected separately from non-halogenated waste.[10][11]

Procedure for Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for the collection of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate waste. The container should be marked as "Halogenated Organic Waste".[11]

  • Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid to prevent the release of vapors.[6]

  • Content Log: Maintain a log of the contents of the waste container, including the chemical name and approximate quantity. This information is vital for the waste disposal facility.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The storage area should be a designated satellite accumulation area for hazardous waste.

Disposal Procedures: The Final Step in the Chemical Lifecycle

The disposal of halogenated organic compounds is strictly regulated. The most common and effective method for the final disposal of this type of waste is high-temperature incineration in a licensed hazardous waste facility.[12]

Recommended Disposal Pathway:

  • Engage a Certified Waste Management Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste management company. All disposal must be handled through this vendor.

  • Waste Manifest: The EHS office will assist in preparing the necessary waste manifest documents. Accurate characterization of the waste is crucial for this process.

  • Transportation and Incineration: The certified vendor will transport the sealed waste container to a permitted treatment, storage, and disposal facility (TSDF). At the TSDF, the halogenated organic waste will be incinerated at high temperatures to ensure complete destruction of the hazardous compounds.[12]

dot

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Waste Generation Segregate Segregate as Halogenated Waste Start->Segregate Is it halogenated? Yes Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Arrange for Pickup Manifest Prepare Waste Manifest EHS->Manifest Transport Transport by Certified Vendor Manifest->Transport Incinerate High-Temperature Incineration Transport->Incinerate End Complete Destruction Incinerate->End

Caption: Disposal workflow for Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate.

Quantitative Data Summary

ParameterGuideline/RequirementRationale
Waste Segregation Collect as Halogenated Organic WastePrevents reaction with other waste types and ensures proper final disposal.
Storage Container Chemically resistant, tightly sealedPrevents leaks, spills, and vapor release.
Storage Location Cool, dry, well-ventilated, away from incompatiblesMinimizes the risk of hazardous reactions and degradation of the container.
Final Disposal Method High-temperature incinerationEnsures complete destruction of the hazardous organic molecule.[12]

Conclusion

The responsible management of chemical waste is a shared responsibility. By following these detailed procedures for the disposal of Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and protect our planet for future generations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • ResearchGate. Novel Brominated Flame Retardants: A Review of Their Analysis, Environmental Fate and Behaviour. Available from: [Link]

  • National Institutes of Health. Environmental Impact of Flame Retardants (Persistence and Biodegradability). Available from: [Link]

  • PubMed. Occurrence and distribution of brominated and fluorinated persistent organic pollutants in surface sediments focusing on industrially affected rivers. Available from: [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. Available from: [Link]

  • United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]

  • ACS Publications. From Clothing to Laundry Water: Investigating the Fate of Phthalates, Brominated Flame Retardants, and Organophosphate Esters. Available from: [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Bromoethane. Available from: [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available from: [Link]

  • Chemspace. Ethyl 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoate. Available from: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Available from: [Link]

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. Available from: [Link]

  • U.S. Chemical Storage. What Are OSHA Requirements for Hazardous Chemical Storage?. Available from: [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. Available from: [Link]

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Personal protective equipment for handling Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of applied physical chemistry. When working with complex pharmaceutical intermediates like Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate , understanding the molecular architecture is the first step in risk mitigation.

This compound features a phenoxy isobutyrate core—a classic pharmacophore for fibrate-class compounds—decorated with bromo and difluoro substitutions. These functional groups dictate its physical behavior, its toxicological profile, and ultimately, the precise engineering controls and Personal Protective Equipment (PPE) we must employ in the laboratory.

Chemical Profiling & Mechanistic Causality

To design a self-validating safety protocol, we must first deconstruct the molecule's hazards based on its structure:

  • The Halogenated Aromatic Ring (Br, F): The addition of bromine and fluorine significantly increases the molecule's lipophilicity (LogP). Highly lipophilic halogenated aromatics can rapidly penetrate the lipid bilayers of the stratum corneum upon dermal contact, leading to severe localized irritation and systemic absorption[1]. Furthermore, halogenated aromatics require specialized handling and disposal because they resist biodegradation and can form toxic byproducts if incinerated improperly[2].

  • The Isobutyrate Ester Core: Structurally analogous to clofibrate derivatives, phenoxy isobutyrates are known to act as peroxisome proliferators in rodent models, which can lead to hepatomegaly under chronic exposure[3]. While acute human toxicity is lower, occupational exposure must be strictly minimized to prevent hepatic stress.

Hazard Identification Matrix

The following table summarizes the extrapolated quantitative and qualitative hazard data, grounded in the compound's structural causality.

Hazard ClassGHS CategoryMechanistic Causality
Skin Irritation Category 2 (H315)Lipophilic halogens disrupt epidermal lipid bilayers, causing rapid localized inflammation.
Eye Irritation Category 2A (H319)Direct contact causes rapid protein denaturation in the corneal epithelium.
STOT - Single Exposure Category 3 (H335)Aerosolized ester/halogenated dust irritates the respiratory tract mucosa.
Aquatic Toxicity Chronic 2 (H411)High LogP value leads to bioaccumulation in aquatic organisms; slow environmental degradation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly functionalized halogenated esters. The following matrix outlines the required equipment and the scientific justification for each choice.

PPE ComponentSpecificationScientific Justification
Hand Protection Double-layered Nitrile or Butyl Rubber GlovesHalogenated organics can permeate standard latex rapidly. Nitrile provides superior chemical resistance to bulky aromatic esters[2].
Eye Protection Splash-proof Chemical GogglesPrevents capillary action of liquid/dust into the conjunctiva. Safety glasses with side shields are insufficient for lipophilic irritants.
Body Protection Flame-retardant Lab Coat (Nomex/Cotton)The ester moiety is potentially combustible. A fully buttoned coat prevents dermal absorption of aerosolized particles.
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile ester components or aerosolized particulates, mitigating STOT hazards.

Operational Workflow & Self-Validating SOP

HandlingWorkflow A 1. Risk Assessment (Halogenated Ester) B 2. PPE Donning (Nitrile, Goggles) A->B C 3. Engineering Controls (Fume Hood >100 fpm) B->C D 4. Execution (Dispense & React) C->D E 5. Decontamination (Isopropanol Wash) D->E F 6. Waste Segregation (Halogenated Stream) E->F

Self-validating operational workflow for handling halogenated phenoxy isobutyrates.

Standard Operating Procedure (SOP): Dispensing and Handling

This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Confirm the fume hood face velocity is between 100-120 feet per minute (fpm). Validation: Check the digital monitor or use a delicate task wipe to visually confirm inward directional airflow.

  • Inspect PPE: Don double-layered nitrile gloves. Inspect the outer layer for micro-tears. Causality: The highly lipophilic bromo-difluoro-phenyl ring will exploit any barrier compromise to penetrate the skin.

Phase 2: Execution 3. Containment: Place the chemical container inside a secondary containment tray within the fume hood. 4. Dispensing: Use anti-static metal spatulas (if handling as a solid) or glass volumetric pipettes (if handling as a liquid) to transfer the material. Causality: Avoid plastic pipettes, as the ester component may leach plasticizers, contaminating your sample and weakening the pipette structure. 5. Transport: Weigh the material in a tared, closed vial to prevent aerosolization during transport from the hood to the analytical balance.

Phase 3: Post-Operational Decontamination 6. Solvent Wash: Wipe down all spatulas, glassware, and the hood surface with isopropanol. Causality: The extreme lipophilicity of the compound makes water an ineffective cleaning agent; an organic solvent is required to solubilize residual chemical. 7. Disposal: Dispose of all contaminated wipes in the designated solid hazardous waste container.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Isolate: Immediately isolate the area. If the spill occurs outside the fume hood, ensure respiratory protection (N95/P100 half-mask) is donned before approaching.

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as vermiculite or sand. Causality: Do not use combustible materials like sawdust, as the ester component may be reactive.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a sealable polyethylene container.

Logistical Disposal Plan:

  • Classification: All waste containing this compound must be strictly segregated into the Halogenated Organic Waste stream.

  • Causality: Mixing halogenated waste (containing Br and F atoms) with standard non-halogenated waste is a critical safety violation. During standard incineration, halogens can catalyze the formation of highly toxic dioxins or furans. This specific waste stream requires high-temperature specialized incineration equipped with alkaline scrubber systems to safely neutralize the resulting hydrobromic and hydrofluoric acid byproducts[2].

References

  • [1] Title: Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model | Source: PMC (nih.gov) | URL:[Link]

  • [3] Title: Biological effects of and exposure to the peroxisome proliferating agent di(2-ethylhexyl)phthalate | Source: Radboud Repository (ru.nl) | URL:[Link]

Sources

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Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.